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  • Product: 2-(Cyclohexylamino)cyclopentanecarboxylic acid
  • CAS: 1355334-62-1

Core Science & Biosynthesis

Foundational

2-(Cyclohexylamino)cyclopentanecarboxylic acid chemical structure and stereochemistry

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Introduction 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a disubstituted cycloalkane deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Introduction

2-(Cyclohexylamino)cyclopentanecarboxylic acid is a disubstituted cycloalkane derivative featuring a carboxylic acid and a secondary amine on a five-membered ring. The molecule's structural rigidity and the presence of two adjacent stereocenters make it a subject of significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of its functional groups dictates its biological activity and physical properties, making a thorough understanding of its stereochemistry paramount for researchers in drug development and chemical synthesis.

This guide provides a comprehensive exploration of the chemical structure and stereochemical landscape of 2-(Cyclohexylamino)cyclopentanecarboxylic acid. While specific literature on this exact molecule is limited, we will draw upon the extensive research conducted on its close structural analog, 2-aminocyclopentanecarboxylic acid (ACPC), to elucidate the core principles of its synthesis, stereocontrol, and analytical characterization. The substitution of a cyclohexyl group for a proton on the nitrogen atom primarily influences steric bulk, with the fundamental stereochemical principles remaining consistent.

Part 1: The Stereochemical Landscape

The core of 2-(Cyclohexylamino)cyclopentanecarboxylic acid's complexity lies in its stereochemistry. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring, where the carboxylic acid and cyclohexylamino groups are attached, respectively.

Diastereomers: Cis and Trans Configurations

The presence of two stereocenters on a cyclic structure gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. In this case, the relative orientation of the carboxyl and cyclohexylamino groups defines two diastereomeric forms:

  • Cis Isomer: The functional groups are on the same face of the cyclopentane ring.

  • Trans Isomer: The functional groups are on opposite faces of the ring.

Diastereomers have distinct physical and chemical properties, including melting points, boiling points, and solubility, which allows for their separation using standard laboratory techniques like chromatography.[1][2]

Enantiomers and Absolute Configuration

Each diastereomer (cis and trans) is chiral and therefore exists as a pair of enantiomers—non-superimposable mirror images.[3] This results in a total of four possible stereoisomers:

  • (1R, 2S)-2-(Cyclohexylamino)cyclopentanecarboxylic acid (cis)

  • (1S, 2R)-2-(Cyclohexylamino)cyclopentanecarboxylic acid (cis)

  • (1R, 2R)-2-(Cyclohexylamino)cyclopentanecarboxylic acid (trans)

  • (1S, 2S)-2-(Cyclohexylamino)cyclopentanecarboxylic acid (trans)

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) priority rules. The relationship between these isomers is critical for understanding their interactions in a chiral environment, such as a biological system.

stereoisomers cis_RS (1R, 2S) cis_SR (1S, 2R) cis_RS->cis_SR trans_RR (1R, 2R) cis_RS->trans_RR Diastereomers trans_SS (1S, 2S) cis_RS->trans_SS Diastereomers cis_SR->trans_RR cis_SR->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: Stereochemical relationships between the isomers.

Part 2: Synthesis and Stereocontrol

The synthesis of a specific stereoisomer of 2-(Cyclohexylamino)cyclopentanecarboxylic acid requires careful control over the reaction conditions. A common and effective strategy is reductive amination of a β-ketoester, such as ethyl 2-oxocyclopentanecarboxylate, followed by separation and purification of the desired isomer.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-stage process involving the formation of the amino acid core, diastereomer enrichment, and final purification.

synthesis_workflow start Ethyl 2-oxocyclopentanecarboxylate + Cyclohexylamine reductive_amination Reductive Amination (e.g., NaBH3CN, H2/Pd-C) start->reductive_amination mixture Diastereomeric Mixture (cis and trans isomers) reductive_amination->mixture epimerization Epimerization (Optional) (e.g., NaOEt) mixture->epimerization Favors thermodynamically stable trans isomer chiral_resolution Chiral Resolution (Diastereomeric Salt Formation) mixture->chiral_resolution enriched_mixture Enriched trans Mixture epimerization->enriched_mixture enriched_mixture->chiral_resolution pure_isomer Single Stereoisomer chiral_resolution->pure_isomer

Caption: General workflow for synthesis and purification.

Protocol: Synthesis via Reductive Amination and Epimerization

This protocol is adapted from the well-established synthesis of 2-aminocyclopentanecarboxylic acid (ACPC) and is directly applicable to the target molecule.[4][5]

Step 1: Reductive Amination

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in methanol, add cyclohexylamine (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to form the enamine intermediate.

  • Add 10% Palladium on activated carbon (Pd/C) to the mixture.

  • Place the reaction vessel under a hydrogen atmosphere (1-2 atm) and stir vigorously at 40-50 °C for 6-8 hours, or until hydrogen consumption ceases.

  • Causality: The palladium-catalyzed hydrogenation reduces the enamine to the secondary amine. This step typically yields a mixture of cis and trans diastereomers, often with the cis isomer predominating due to hydrogen delivery from the less hindered face of the catalyst-bound intermediate.[3]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester mixture.

Step 2: Epimerization to the Trans Isomer (Optional)

  • Dissolve the crude ester mixture in absolute ethanol.

  • Add a solution of sodium ethoxide (EtONa) in ethanol (1.2 equivalents).

  • Stir the mixture at 30-35 °C overnight.

  • Causality: The α-proton to the ester is acidic and can be removed by a strong base like sodium ethoxide. The resulting enolate can be re-protonated from either face. This process, known as epimerization, allows the initial kinetic product mixture to equilibrate to the thermodynamically more stable trans isomer, where the two bulky substituents are on opposite sides of the ring, minimizing steric strain.[4]

  • Neutralize the reaction with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

Step 3: Hydrolysis

  • Reflux the crude or enriched ester in 6M aqueous HCl for 4-6 hours to hydrolyze the ester to the carboxylic acid.

  • Cool the solution and concentrate under vacuum to obtain the crude hydrochloride salt of the final product.

Part 3: Separation and Characterization of Stereoisomers

Distinguishing and separating the four stereoisomers is a critical challenge that requires specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful method for separating enantiomers.[6] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation: The separation occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[7] The enantiomer that forms the more stable complex will be retained longer on the column.

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterMethod 1: Normal PhaseMethod 2: Reversed-Phase
Column (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H)Protein-based (e.g., CHIRAL-AGP)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)10 mM Ammonium Acetate / Acetonitrile
Typical Ratio 90:10:0.1 (v/v/v)95:5 (v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Rationale Polysaccharide CSPs are versatile for a wide range of compounds. TFA is added to suppress the ionization of the carboxylic acid and improve peak shape.[8]Protein-based CSPs are effective for separating polar and ionizable compounds in aqueous mobile phases, mimicking biological interactions.
Protocol: Chiral HPLC Separation
  • Sample Preparation: Dissolve a small amount of the racemic diastereomeric mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Equilibration: Equilibrate the chosen chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram. The separation of all four isomers may be possible in a single run, or it may require separating the diastereomers first (using standard reverse-phase HPLC) followed by chiral separation of each enantiomeric pair.

  • Optimization: If separation is not optimal, systematically adjust the mobile phase composition (e.g., the percentage of alcohol modifier in normal phase or organic solvent in reversed-phase) to improve resolution.

Spectroscopic Characterization

While NMR and IR spectroscopy cannot distinguish between enantiomers, they are powerful tools for differentiating between diastereomers (cis vs. trans).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants (J-values) between the protons at C1 and C2 can provide information about their dihedral angle and thus their relative stereochemistry. In the trans isomer, a larger coupling constant is typically expected for a diaxial relationship in a chair-like conformation of the cyclopentane puckering.[9]

  • Infrared (IR) Spectroscopy: Intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen can occur in the cis isomer, leading to characteristic shifts in the O-H and N-H stretching frequencies compared to the trans isomer, where such an interaction is not possible.[9]

Conclusion

A comprehensive understanding of the stereochemistry of 2-(Cyclohexylamino)cyclopentanecarboxylic acid is fundamental to harnessing its potential in scientific research and development. The existence of four distinct stereoisomers necessitates precise control over synthetic pathways and robust analytical methods for separation and characterization. By leveraging established protocols for analogous compounds like ACPC, researchers can effectively synthesize and isolate specific stereoisomers. Techniques such as stereoselective synthesis, epimerization, and chiral HPLC provide the necessary tools to navigate the complex stereochemical landscape of this molecule, enabling the exploration of its unique properties for advanced applications.

References

  • Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Journal of Organic Chemistry. [Link]

  • Pernbro, T., et al. (2008). Differentiation of diastereomeric cyclic beta-amino acids by varying the neutral reagent in ion/molecule reactions studied by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]

  • Pereshivko, L. Y., et al. (2020). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Separation Science. [Link]

  • Gaitanopoulos, D. E., et al. (1976). Racemic diastereoisomers of 1-amino-2-hydroxycyclopentanecarboxylic acid. Journal of Medicinal Chemistry. [Link]

  • University of Calgary. Stereochemistry. [Link]

  • ResearchGate. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]

  • Google Patents. (1987).
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • Jeleń, M., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. Molecules. [Link]

  • Turbanti, L., et al. (1978). Stereochemistry of cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid (cicloxilic acid). Arzneimittelforschung. [Link]

  • PubChem. (1R,2R)-2-aminocyclopentanecarboxylic acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Michigan Technological University. (2015). Stereochemical Determination of b-, g-, and d-Chiral Carboxylic Acids. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • SIELC Technologies. (2018). Cyclopentane carboxylic acid. [Link]

  • PubChemLite. Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- (C12H20O3). [Link]

Sources

Exploratory

Mechanism of Action of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Derivatives: Allosteric Inhibition of HCV NS5B Polymerase

Executive Summary The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) infections. Among the most critical targets is the HCV non-structural protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct-acting antivirals (DAAs) has revolutionized the therapeutic landscape for Hepatitis C Virus (HCV) infections. Among the most critical targets is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp) responsible for viral genome replication. While nucleoside analogs target the active site, non-nucleoside inhibitors (NNIs) offer a complementary approach by binding to distinct allosteric pockets.

Derivatives of 2-(Cyclohexylamino)cyclopentanecarboxylic acid —most notably functioning as building blocks for 5,6-dihydro-1H-pyridin-2-one and 1H-1-pyrindin-3-yl scaffolds—represent a potent class of NNIs[1]. This technical whitepaper dissects the molecular mechanism of action of these derivatives, detailing their allosteric binding at the NNI III (Palm I) site, the resulting structural causality that halts viral replication, and the rigorous experimental workflows required to validate their efficacy.

Molecular Target: The HCV NS5B Polymerase Architecture

The HCV NS5B polymerase adopts a classic "right-hand" motif, comprising three primary subdomains: the fingers , palm , and thumb [2].

  • The Palm Domain: Serves as the catalytic core, housing a highly conserved aspartate triad (Asp220, Asp318, Asp319) that coordinates essential Mg2+ ions for nucleotide incorporation[3].

  • The Fingers and Thumb Domains: These domains encircle the active site. The fingers domain contains loops ( Λ1 and Λ2 ) that interact with the thumb domain, regulating the enzyme's transition between a "closed" conformation (necessary for de novo initiation) and an "open" conformation (required for elongation)[2].

Unlike active-site inhibitors, NNIs bind to one of several distinct allosteric sites (Thumb I, Thumb II, Palm I, Palm II, and the Finger site) to disrupt these critical conformational dynamics[4].

Mechanism of Action: The NNI III (Palm I) Allosteric Pocket

Extensive structure-activity relationship (SAR) and crystallographic studies have classified 2-(Cyclohexylamino)cyclopentanecarboxylic acid derivatives (such as the 5,6-dihydro-1H-pyridin-2-ones) as 5, which corresponds to the Palm I allosteric pocket[5].

Causality of Inhibition

The mechanism of action is rooted in a conformational lock .

  • Binding: The cyclohexylamino moiety and its cyclopentanecarboxylic acid-derived core insert into the hydrophobic cleft of the Palm I pocket, located near the active site but distinct from the nucleotide-binding region[3].

  • Structural Distortion: Binding at this site restricts the movement of the thumb domain relative to the palm domain.

  • Functional Arrest: For NS5B to transition from initiating RNA synthesis to elongating the RNA strand, the enzyme must undergo a massive structural shift to allow the bulky double-stranded RNA product to exit[3]. The inhibitor acts as a molecular wedge, locking the enzyme in an initiation-incompetent or elongation-incompetent state, thereby aborting viral RNA replication[4].

MOA HCV HCV Infection Translation Polyprotein Translation HCV->Translation NS5B NS5B RdRp (Active) Translation->NS5B RNA RNA Replication NS5B->RNA Catalysis Inhibitor 2-(Cyclohexylamino) Derivatives Allosteric NNI III (Palm I) Binding Inhibitor->Allosteric Inactive Conformational Lock (Inactive NS5B) Allosteric->Inactive Inactive->NS5B Inhibits

Diagram 1: HCV RNA Replication Cycle and NS5B Allosteric Inhibition Pathway.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of these derivatives, researchers must employ self-validating biochemical and biophysical systems.

Protocol 1: In Vitro NS5B Polymerase Inhibition Assay

This protocol directly measures the compound's ability to halt RNA synthesis by quantifying the incorporation of radiolabeled nucleotides[6].

Rationale for Enzyme Engineering: Full-length NS5B contains a 21-amino-acid C-terminal hydrophobic transmembrane domain that causes aggregation in vitro. Using a truncated recombinant enzyme (NS5BΔ21 ) ensures solubility while maintaining catalytic fidelity[6].

Step-by-Step Methodology:

  • Reagent Preparation: Purify His-tagged NS5BΔ21 from E. coli using Ni-NTA affinity chromatography. Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 1 mM DTT, and 0.05% Tween-20.

  • Inhibitor Pre-incubation: Incubate 50 nM of NS5BΔ21 with varying concentrations of the 2-(Cyclohexylamino)cyclopentanecarboxylic acid derivative (e.g., 0.1 nM to 10 µM) for 30 minutes at room temperature. Causality: NNIs often exhibit slow-onset binding; pre-incubation allows the allosteric conformational shift to reach equilibrium.

  • Initiation: Add the RNA template (e.g., poly(A)/oligo(U) primer-template complex) and a nucleotide mix containing ATP , CTP , GTP , and [3H]−UTP (tracer).

  • Reaction & Quenching: Incubate at 30°C for 60 minutes. Quench the reaction by adding ice-cold 10% Trichloroacetic acid (TCA) and 0.5 mg/mL salmon sperm DNA as a carrier to precipitate the synthesized RNA.

  • Quantification: Harvest the precipitate onto GF/B glass microfiber filters, wash extensively with 5% TCA, and quantify using liquid scintillation counting.

Self-Validation Checkpoint: The assay must include a robust Z'-factor calculation. A positive control (e.g., the active-site inhibitor 2[2]) validates the dynamic range, while a heat-inactivated NS5B negative control defines the absolute background, ensuring the signal is strictly enzyme-dependent.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To confirm that the derivative acts via direct allosteric engagement rather than non-specific aggregation or nucleotide competition, SPR is utilized to measure real-time binding kinetics ( kon​ and koff​ ).

Step-by-Step Methodology:

  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip using standard amine coupling.

  • Enzyme Capture: Inject His-tagged NS5BΔ21 to capture the enzyme on the active flow cell.

  • Equilibration: Flow running buffer (PBS, 0.05% P20 surfactant, 5% DMSO) until a stable baseline is achieved.

  • Analyte Injection: Inject a concentration series of the inhibitor (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

Self-Validation Checkpoint: A reference flow cell (without captured NS5B) must be used simultaneously to subtract non-specific matrix binding and bulk refractive index changes caused by DMSO.

SPR Prep 1. Immobilize NS5BΔ21 Equilibrate 2. Buffer Equilibration Prep->Equilibrate Inject 3. Inject Inhibitor Equilibrate->Inject Measure 4. Measure K_on / K_off Inject->Measure Analyze 5. Kinetic Profiling Measure->Analyze

Diagram 2: Surface Plasmon Resonance (SPR) Workflow for Binding Kinetics.

Quantitative Data Summaries

The pharmacological and kinetic profile of 2-(Cyclohexylamino)cyclopentanecarboxylic acid derivatives (specifically the 5,6-dihydro-1H-pyridin-2-one class) demonstrates their high specificity for the Palm I pocket.

ParameterTypical Value RangeMechanistic Significance
Biochemical IC50​ 10 nM – 400 nMHigh potency in cell-free assays confirms direct target engagement and robust allosteric inhibition[5].
Replicon EC50​ 50 nM – 1,000 nMDemonstrates effective cell permeability and intracellular stability in HCV replicon systems[1].
Binding Affinity ( Kd​ ) 5 nM – 50 nMSPR confirms tight allosteric binding, typically characterized by a slow dissociation rate ( koff​ ), indicative of a stable conformational lock.
Resistance Mutations M414T, C316YResistance-Associated Variants (RAVs) map directly to the Palm I / NNI III pocket, validating the specific binding site[4].

References

  • Tran, C.V. et al. "5,6-DIHYDRO-1H-PYRIDIN-2-ONE COMPOUNDS." U.S.
  • Wikipedia Contributors. "NS5B inhibitor." Wikipedia, The Free Encyclopedia.
  • Beaulieu, P.L. et al. "SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase.
  • Cheri, J. et al. "Inhibition of RNA binding to hepatitis C virus RNA-dependent RNA polymerase: a new mechanism for antiviral intervention." Nucleic Acids Research, Oxford Academic.
  • Kneteman, N. et al. "Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance." PMC, NIH.
  • Zhang, Y. et al. "Classification of HCV NS5B Polymerase Inhibitors Using Support Vector Machine." MDPI.

Sources

Foundational

In Vitro Biological Activity of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid: A Technical Guide to Fragment-Based Viral Polymerase Inhibition

Executive Summary & Strategic Context In the landscape of antiviral drug discovery, targeting the RNA-dependent RNA polymerase (RdRp) is a highly validated strategy. The compound 2-(Cyclohexylamino)cyclopentanecarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the landscape of antiviral drug discovery, targeting the RNA-dependent RNA polymerase (RdRp) is a highly validated strategy. The compound 2-(Cyclohexylamino)cyclopentanecarboxylic acid serves as a critical structural motif and fragment building block in the development of non-nucleoside inhibitors (NNIs) targeting viral polymerases, most notably the Hepatitis C Virus (HCV) NS5B polymerase [1].

Unlike nucleoside analogs that act as competitive chain terminators at the highly conserved active site, NNIs derived from this cycloalkylamino acid scaffold bind to allosteric sites—specifically Thumb Pocket II (TP-2) [2]. This in-depth guide details the mechanistic rationale, in vitro evaluation workflows, and self-validating protocols required to accurately profile the biological activity of this compound and its optimized derivatives.

Mechanistic Rationale: The Cycloalkylamino Acid Pharmacophore

To understand the in vitro behavior of 2-(Cyclohexylamino)cyclopentanecarboxylic acid, one must analyze its structure-activity relationship (SAR) within the target binding pocket:

  • The Cyclohexylamino Group: This moiety acts as a hydrophobic anchor. In the context of the NS5B TP-2 site, the cyclohexyl ring inserts into a deep, lipophilic cavity formed by the thumb domain's alpha-helices. The secondary amine provides a critical vector for optimal spatial orientation.

  • The Cyclopentanecarboxylic Acid: The carboxylic acid acts as a primary hydrogen-bond acceptor/donor, interacting directly with the protein backbone (often mimicking the interactions of anthranilic acid or thiophene carboxylate scaffolds) [2]. The rigid cyclopentane ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding and increasing overall affinity.

Binding at this allosteric site restricts the conformational flexibility of the thumb domain, preventing the transition from the "open" to "closed" state required for efficient RNA elongation.

Mechanism NS5B HCV NS5B Polymerase Allosteric Thumb Pocket II ConformationalChange Conformational Shift Restricted RNA Elongation NS5B->ConformationalChange Allosteric Modulation Inhibitor Inhibitor Scaffold Cycloalkylamino Acid Motif Inhibitor->NS5B Hydrophobic & H-Bond Interactions Inhibition Viral Replication Halted Decreased Viral Load ConformationalChange->Inhibition Enzymatic Arrest

Fig 1: Allosteric mechanism of action for NS5B polymerase thumb pocket II inhibitors.

In Vitro Evaluation Workflows

Evaluating a fragment-sized molecule like 2-(Cyclohexylamino)cyclopentanecarboxylic acid requires a tiered orthogonal approach. Because fragments often exhibit low initial potency (high micromolar IC50), relying solely on biochemical assays can lead to false negatives.

Biophysical Validation (DSF & SPR)
  • Differential Scanning Fluorimetry (DSF): Measures the thermal shift (ΔTm) of the polymerase upon compound binding. Causality: Binding of the fragment to the allosteric pocket thermodynamically stabilizes the folded state of the protein. This allows us to confirm direct target engagement and filter out compounds that inhibit via non-specific aggregation.

  • Surface Plasmon Resonance (SPR): Determines the association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Allosteric inhibitors often require long residence times to be effective. SPR provides the kinetic resolution necessary to optimize the off-rate during lead derivatization.

Biochemical Enzymatic Profiling (SPA)

The Scintillation Proximity Assay (SPA) is the gold standard for measuring RdRp activity [3]. Causality: SPA is a homogeneous assay (no wash steps), which minimizes technical variability. It relies on the incorporation of radiolabeled nucleotides into a biotinylated RNA primer, which is then captured by scintillant-embedded streptavidin beads.

Cell-Based Efficacy (Subgenomic Replicon)
  • Replicon Assay: Measures the effective concentration (EC50) required to inhibit viral replication in a cellular environment. Causality: Why use a subgenomic replicon instead of live virus? The replicon system expresses only the non-structural proteins coupled with a luciferase reporter. This isolates the RNA replication step from viral entry/assembly, ensuring that the observed EC50 is strictly due to polymerase inhibition, while allowing the assay to be conducted safely at BSL-2.

FBDD_Workflow A 2-(Cyclohexylamino) cyclopentanecarboxylic acid (Fragment Scaffold) B Biophysical Screening (SPR & DSF) A->B Target Affinity (Kd) C Biochemical Assay (RdRp SPA Inhibition) B->C Active Fragments D Lead Optimization (Derivatization) C->D IC50 Profiling E Cell-Based Replicon Assay (Antiviral EC50 & CC50) D->E In Vitro Efficacy

Fig 2: Fragment-based drug discovery workflow for cycloalkylamino acid derivatives.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile progression from the raw 2-(Cyclohexylamino)cyclopentanecarboxylic acid fragment to a fully optimized NNI lead compound.

Compound / ScaffoldAssay TypeParameterRepresentative ValueMechanistic Implication
Fragment Scaffold Biophysical (DSF)ΔTm+1.2 °CWeak but specific target engagement at the allosteric pocket.
Fragment Scaffold Biochemical (SPA)IC50>50 μMInsufficient potency for therapeutic use; requires structural elaboration.
Optimized NNI Lead Biochemical (SPA)IC5015 - 50 nMHigh-affinity binding resulting in potent enzymatic arrest.
Optimized NNI Lead Cell-Based (Replicon)EC502 - 10 nMExcellent cell permeability and intracellular target engagement.
Optimized NNI Lead Cytotoxicity (MTS)CC50>50 μMHigh therapeutic index; specific to viral polymerase over host enzymes.

Standardized Experimental Protocol: NS5B RdRp Scintillation Proximity Assay

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal controls and mathematical quality gates to guarantee that the observed inhibition is causally linked to the compound's activity.

Assay Quality Control Parameters (Self-Validation)
  • Positive Control: Lomibuvir (a known TP-2 inhibitor) must yield an IC50 within 3-fold of its historical average to validate assay sensitivity.

  • Negative Control: 2% DMSO vehicle establishes the 100% uninhibited baseline.

  • System Gate: Calculate the Z'-factor using the positive and negative controls. The assay plate is only accepted if Z' > 0.5 , proving sufficient signal-to-noise ratio.

Step-by-Step Methodology

Step 1: Reagent Preparation & Enzyme Selection

  • Action: Utilize a C-terminally truncated recombinant NS5B enzyme (e.g., NS5BΔ21).

  • Causality: Full-length NS5B contains a 21-amino-acid hydrophobic transmembrane domain that causes severe aggregation in aqueous buffers. Truncating this tail ensures the enzyme remains soluble and highly active in vitro without altering the structural integrity of the allosteric thumb pockets [4].

Step 2: Compound Pre-incubation

  • Action: In a 96-well plate, combine 2.8 nM NS5BΔ21 with the test compound (serially diluted in DMSO, final assay concentration of 2% DMSO). Incubate for 15 minutes at room temperature.

  • Causality: Allosteric inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the compound time to induce and stabilize the necessary conformational shift in the thumb domain prior to the introduction of the RNA template [3].

Step 3: Reaction Initiation

  • Action: Add the substrate mixture containing 0.35 nM homopolymeric poly(rA) template, 8.6 μM biotinylated oligo(dT)15 primer, and 1 μCi of [3H]UTP. Incubate at 30°C for 60 minutes.

  • Causality: Utilizing a homopolymeric template/primer pair bypasses the complex, slow de novo initiation step, allowing the assay to specifically and rapidly measure the elongation phase of the polymerase. The biotin tag on the primer is the critical vector for downstream signal capture.

Step 4: Termination and Signal Capture

  • Action: Quench the reaction by adding 50 mM EDTA, followed by Streptavidin-coated SPA beads. Allow to settle for 1 hour, then read on a microplate scintillation counter.

  • Causality: EDTA strongly chelates the Mg2+ ions essential for polymerase catalysis, instantly stopping the reaction. The Streptavidin beads capture the biotinylated RNA product. Because the beads contain a scintillant core, only the [3H]UTP incorporated into the captured RNA will be in close enough physical proximity to excite the fluorophore. Unincorporated [3H]UTP remains in solution and does not generate a signal, completely eliminating the need for complex, error-prone washing steps.

References

  • Title: Compounds useful for the treatment or prevention of Hepatitis C virus infection (US Patent 7,582,626 B2)
  • Title: Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Exploratory

2-(Cyclohexylamino)cyclopentanecarboxylic acid CAS number and exact mass

An In-depth Technical Guide to 2-(Cyclohexylamino)cyclopentanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(Cyclohex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexylamino)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and synthetic research. We will explore its fundamental physicochemical properties, including its unique identifiers and exact mass, and propose a robust synthetic pathway. Furthermore, this document details standardized analytical methodologies for its characterization and purification. The guide culminates in a discussion of its potential applications within drug discovery, contextualized by the established roles of its core structural motifs—the cyclopentane scaffold and the carboxylic acid functional group. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel chemical entities.

Introduction: The Significance of Substituted Cycloalkane Scaffolds

In the landscape of modern drug discovery, the structural architecture of a molecule is paramount to its biological activity and pharmacokinetic profile. Cycloalkane derivatives, particularly those based on a cyclopentane framework, represent a privileged scaffold. Unlike aromatic rings, the puckered, three-dimensional nature of the cyclopentane ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] Many successful therapeutic agents, from prostaglandin analogues to antiviral and anticancer drugs, incorporate a cyclopentane core.[1]

The molecule 2-(Cyclohexylamino)cyclopentanecarboxylic acid combines this valuable scaffold with two critical functional groups: a secondary amine and a carboxylic acid. The carboxylic acid moiety is present in approximately 25% of all commercialized pharmaceuticals, significantly influencing properties such as water solubility, hydrogen bonding capacity, and the ability to interact with biological receptors.[2][3] The cyclohexylamino substituent introduces lipophilicity and a distinct conformational profile that can be pivotal for target binding. This guide provides a detailed examination of this compound, from its basic properties to its potential as a building block in the development of new therapeutic agents.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of its application in research and development. 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a chiral molecule featuring both a cyclopentane ring and a cyclohexyl group, contributing to a complex stereochemical profile.

Table 1: Core Properties and Identifiers

Property Value Source
Chemical Name 2-(Cyclohexylamino)cyclopentanecarboxylic acid AiFChem[4]
CAS Number 1355334-62-1 AiFChem[4], Codow
Molecular Formula C₁₂H₂₁NO₂ AiFChem[4]
Molecular Weight 211.30 g/mol AiFChem[4]
Exact Mass 211.15723 Da Calculated

| InChI Key | DCLIKAUTNCNGEL-UHFFFAOYSA-N | AiFChem[4] |

Due to the two stereocenters on the cyclopentane ring (at carbons 1 and 2), this compound can exist as four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The synthesis and separation of these individual isomers are critical for structure-activity relationship (SAR) studies, as different stereoisomers often exhibit markedly different biological activities.

Synthesis and Manufacturing Pathway

While specific, scaled-up manufacturing protocols for 2-(Cyclohexylamino)cyclopentanecarboxylic acid are not widely published, a robust and logical synthetic route can be designed based on established organic chemistry principles, particularly the synthesis of related 2-aminocyclopentanecarboxylic acids.[5] A highly effective approach is the reductive amination of a keto-ester precursor.

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a two-step process starting from commercially available ethyl 2-oxocyclopentanecarboxylate.

Step 1: Reductive Amination to form Ethyl 2-(cyclohexylamino)cyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclohexylamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction exotherm.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 2-(Cyclohexylamino)cyclopentanecarboxylic acid

  • Dissolve the crude ethyl ester from the previous step in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer to 0°C and carefully acidify with 1M hydrochloric acid (HCl) until the pH is approximately at the isoelectric point of the amino acid (typically pH 5-6), at which point the product will precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification A Ethyl 2-oxocyclopentanecarboxylate C Reaction Vessel (Methanol) A->C B Cyclohexylamine B->C D Sodium Triacetoxyborohydride (Reducing Agent) C->D Imine Formation E Crude Ester Product D->E Reduction F Crude Ester Product G NaOH / EtOH / H₂O F->G H Reflux G->H I Acidification (HCl) H->I Hydrolysis J Final Product (Precipitation & Filtration) I->J

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A multi-technique approach is recommended.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The chemical shifts and coupling constants of the protons on the cyclopentane ring can help determine the relative stereochemistry (cis vs. trans).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate measurement of the exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. Chiral HPLC methods can be developed to separate and quantify the different stereoisomers.[6][7]

Standard HPLC Protocol for Purity Analysis

This protocol provides a general method that can be optimized for specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Injection Volume: 10 µL.

G Sample Synthesized Compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column C18 Reverse-Phase Separation Inject->Column Detector UV Detector (210 nm) Column->Detector Data Chromatogram (Purity Assessment) Detector->Data G cluster_features Key Structural Features cluster_applications Potential Research Applications Molecule 2-(Cyclohexylamino) cyclopentanecarboxylic acid F1 Cyclopentane Scaffold (3D Conformation) Molecule->F1 F2 Carboxylic Acid (H-Bonding, Solubility) Molecule->F2 F3 Cyclohexylamino Group (Lipophilicity, SAR) Molecule->F3 A1 Enzyme Inhibitors (e.g., Kinases, Proteases) F1->A1 Scaffold for Novel Binders A3 GPCR Ligands F1->A3 Scaffold for Novel Binders F2->A1 Key Binding Interaction F2->A3 Key Binding Interaction A2 Peptide Mimetics (Improved Stability) F3->A2 Constrained Building Block

Caption: Relationship between molecular features and applications.

Conclusion

2-(Cyclohexylamino)cyclopentanecarboxylic acid (CAS: 1355334-62-1) is a compound with significant potential for chemical and pharmaceutical research. Its structure combines a conformationally defined cyclopentane ring with key functional groups that are highly relevant to medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this molecule with high purity. Its value as a versatile building block for creating novel enzyme inhibitors, peptide mimetics, and other biologically active agents makes it a compound of considerable interest for future drug discovery programs.

References

  • AiFChem. (2025, October 21). 1355334-62-1 | 2-(Cyclohexylamino)cyclopentanecarboxylic acid.
  • Codow. CAS 1355334-62-1 | 2-(Cyclohexylamino)cyclopentanecarboxylic acid, 97%.
  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry.
  • Sigma-Aldrich. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid.
  • Chemical Substance Information. (1R,2S)-2-amino-cyclopentanecarboxylic acid.
  • Santa Cruz Biotechnology. Cyclopentanecarboxylic acid (CAS 3400-45-1).
  • Wikipedia. Cyclopentanecarboxylic acid.
  • Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Cortacero-Ramírez, S., et al. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine.
  • Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. Determination of 2-Ethylhexanoic Acid Impurity in Clavulanate.
  • Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • NIST. Cyclopentanecarboxylic acid, 1-amino-.
  • PharmaBlock. Cyclopentane Derivatives in Drug Discovery.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4948.
  • Kovalenko, V., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester.
  • Słoczyńska, K., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. Molecules.
  • Patsnap. Preparation method of cyclopentanecarboxylic acid.
  • PubChemLite. Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- (C12H20O3).
  • Wikipedia. 2-環己胺基乙磺酸.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products.

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Foundational

An In-Depth Technical Guide to Establishing the Toxicity Profile and Safety of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive framework for the toxicological evaluation of the novel small molecule, 2-(C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the toxicological evaluation of the novel small molecule, 2-(Cyclohexylamino)cyclopentanecarboxylic acid. Given the limited publicly available safety data on this specific compound, this document serves as a detailed roadmap for researchers and drug development professionals to meticulously establish its toxicity profile. The principles and methodologies outlined herein are grounded in established regulatory guidelines and industry best practices for preclinical safety assessment.

Introduction and Strategic Overview

2-(Cyclohexylamino)cyclopentanecarboxylic acid is a small molecule with a chemical structure that suggests potential biological activity. Its development as a potential therapeutic agent necessitates a thorough and rigorous evaluation of its safety profile before it can be considered for human clinical trials. The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human studies, to characterize potential target organs for toxicity, and to establish safety parameters for clinical monitoring.[1]

The toxicological assessment of a new chemical entity (NCE) like 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a multi-faceted process. It begins with in vitro and in silico assessments to identify potential hazards early and progresses to more complex in vivo studies to understand the compound's effects in a whole biological system.[2][3][4] This phased approach is crucial for minimizing animal use and for making informed go/no-go decisions throughout the drug development pipeline.[3]

Chemical and Physical Properties

A foundational step in any toxicological assessment is the characterization of the compound's physicochemical properties.

PropertyValueSource
CAS Number 1355334-62-1[5]
Molecular Formula C12H21NO2[5]
Molecular Weight 211.30 g/mol [5]
Appearance Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Note: The lack of publicly available data for some properties highlights the initial experimental work required.

The Integrated Toxicity Assessment Workflow

The following diagram illustrates a typical workflow for establishing the toxicity profile of a novel compound. This iterative process allows for the refinement of study designs based on emerging data.

Toxicity_Workflow cluster_in_vitro In Vitro / In Silico Screening cluster_adme ADME Profiling cluster_in_vivo In Vivo Studies In_Silico In Silico Predictions (e.g., QSAR for mutagenicity) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) In_Silico->Cytotoxicity Guides initial concentration selection Genotoxicity_In_Vitro In Vitro Genotoxicity (Ames, MNA) Cytotoxicity->Genotoxicity_In_Vitro Acute_Toxicity Acute Toxicity (Dose-Range Finding) Genotoxicity_In_Vitro->Acute_Toxicity Informs hazard identification hERG hERG Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Acute_Toxicity Aids in species selection Permeability Permeability (Caco-2, PAMPA) Permeability->Acute_Toxicity Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Acute_Toxicity CYP_Inhibition CYP450 Inhibition Repeat_Dose_Toxicity Repeat-Dose Toxicity (Sub-chronic, Chronic) CYP_Inhibition->Repeat_Dose_Toxicity Highlights potential drug-drug interactions Acute_Toxicity->Repeat_Dose_Toxicity Determines dose levels Safety_Pharmacology Safety Pharmacology Repeat_Dose_Toxicity->Safety_Pharmacology Genotoxicity_In_Vivo In Vivo Genotoxicity (Micronucleus) Repeat_Dose_Toxicity->Genotoxicity_In_Vivo Reproductive_Toxicology Reproductive & Developmental Toxicity Repeat_Dose_Toxicity->Reproductive_Toxicology Carcinogenicity Carcinogenicity Bioassays Repeat_Dose_Toxicity->Carcinogenicity Long-term studies

Caption: Integrated workflow for preclinical toxicity assessment.

Core In Vitro Toxicity Screening

Early in vitro toxicity testing is essential for identifying potential liabilities and guiding further development.[2][3] These assays are typically high-throughput and provide crucial data for lead optimization.[4]

Cytotoxicity Assays
  • Purpose: To determine the concentration at which the compound causes cell death. This data is fundamental for selecting dose ranges in subsequent, more complex assays.

  • Recommended Assays:

    • MTT Assay: Measures metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Quantifies lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.

  • Experimental Protocol: MTT Assay

    • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate and allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 2-(Cyclohexylamino)cyclopentanecarboxylic acid and treat the cells for 24-72 hours.

    • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assays
  • Purpose: To assess the potential of the compound to damage genetic material (DNA), which can lead to mutations and cancer.[6]

  • Recommended Assays:

    • Bacterial Reverse Mutation Assay (Ames Test): A widely used screening test to detect the ability of a compound to cause mutations in different strains of Salmonella typhimurium and Escherichia coli.[7]

    • In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells by identifying the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).[7]

hERG Assay
  • Purpose: To evaluate the potential of the compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical indicator of potential cardiotoxicity (specifically, QT interval prolongation).[7]

Pharmacokinetics and ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is crucial for interpreting toxicity data and predicting its behavior in humans.[8][9]

Key ADME Parameters and Assays
ParameterImportanceRecommended In Vitro Assay
Metabolic Stability Determines the compound's half-life in the body.Incubation with liver microsomes or hepatocytes.[9]
Permeability Predicts the compound's ability to be absorbed across the gut wall.Caco-2 or PAMPA assays.[9][10]
Plasma Protein Binding Influences the amount of free drug available to exert its effect.Equilibrium dialysis or ultrafiltration.[9]
CYP450 Inhibition Identifies the potential for drug-drug interactions.Incubation with recombinant human CYP enzymes.[10]

In silico ADME models can also provide initial predictions of these parameters, helping to prioritize compounds for experimental testing.[10][11]

In Vivo Toxicology Studies

In vivo studies are conducted in animal models to evaluate the systemic effects of the compound. These studies are performed in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.[8][12][13]

Acute Toxicity Studies
  • Purpose: To determine the short-term toxic effects of a single high dose of the compound and to establish the maximum tolerated dose (MTD).[8] This information is vital for designing longer-term repeat-dose studies.[14][15]

  • Study Design:

    • Species: Typically conducted in two rodent species (e.g., rat and mouse).[8]

    • Dosing: A single dose administered via the intended clinical route.

    • Observations: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity, and a full necropsy is performed at the end of the study.

Repeat-Dose Toxicity Studies
  • Purpose: To evaluate the toxic effects of repeated administration of the compound over a longer period. The duration of these studies depends on the intended duration of clinical use.[1][8]

  • Study Design:

    • Duration: Can range from sub-acute (14 days) to sub-chronic (90 days) and chronic (6 months or longer).

    • Species: Typically one rodent and one non-rodent species.[7]

    • Endpoints: Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.[15] A recovery period is often included to assess the reversibility of any observed toxicities.[1]

Safety Pharmacology
  • Purpose: To investigate the potential for adverse effects on vital physiological functions.[16] The core battery of safety pharmacology studies typically includes assessments of the cardiovascular, respiratory, and central nervous systems.[7]

Reproductive and Developmental Toxicology
  • Purpose: To assess the potential for adverse effects on fertility, pregnancy, and fetal development.[6] These studies are critical if the drug is intended for use in women of childbearing potential.

Carcinogenicity Studies
  • Purpose: To evaluate the tumorigenic potential of the compound after long-term administration. These studies are typically conducted for drugs intended for chronic use.[15]

Data Interpretation and Risk Assessment

The culmination of the toxicological assessment is the integration of all data to perform a comprehensive risk assessment. This involves:

  • Identifying Target Organs: Determining which organs are most susceptible to the compound's toxic effects.

  • Establishing a No-Observed-Adverse-Effect Level (NOAEL): The highest dose at which no adverse effects are observed in the most sensitive species.[15]

  • Calculating a Safe Starting Dose for Human Trials: The NOAEL is used to calculate a safe starting dose for Phase 1 clinical trials, incorporating appropriate safety factors.

Conclusion

The toxicological evaluation of 2-(Cyclohexylamino)cyclopentanecarboxylic acid requires a systematic and scientifically rigorous approach. While specific data for this compound is not yet publicly available, the well-established framework of preclinical toxicology provides a clear path forward. By following the integrated workflow of in vitro screening, ADME profiling, and in vivo studies as outlined in this guide, researchers can thoroughly characterize the safety profile of this and other novel chemical entities, paving the way for their potential development as safe and effective therapeutic agents.

References

  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • Global Regulatory Guidelines for Vaccines - PMC - NIH. (n.d.).
  • 1355334-62-1 | 2-(Cyclohexylamino)cyclopentanecarboxylic acid - AiFChem. (2025, October 21).
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.).
  • In vitro toxicology nonclinical studies - Labcorp. (n.d.).
  • SMALL MOLECULE SAFETY ASSESSMENT - Altasciences. (n.d.).
  • 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid - AK Scientific, Inc. (n.d.).
  • Preclinical GLP Toxicology Studies - Charles River Laboratories. (n.d.).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. (2024, August 05).
  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide - Infinix Bio. (n.d.).
  • Preclinical toxicology studies | CRO Services. (n.d.).
  • Toxicology Preclinical Studies - Anilocus. (2025, July 14).
  • Preclinical GLP Toxicology Studies - Lovelace Biomedical. (n.d.).
  • Rigorous In-Vitro ADME Studies To Understand Pharmacokinetics (PK) Of Your Drug Compounds! - NorthEast BioLab. (n.d.).
  • In silico Drug-Likeness, Pharmacokinetic and other ADME properties of 2- (aminomethyl)cyclopropane-1,1-dicarboxylic acid | Request PDF - ResearchGate. (n.d.).
  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023, July 31).
  • In Silico Pharmacokinetics Study of 2,5-Dibenzylidenecyclopentanone Analogs as Mono-Ketone Versions of Curcumin - Semantic Scholar. (2023, April 24).

Sources

Exploratory

Thermodynamic Stability and Conformational Pre-organization of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Executive Summary The design of conformationally constrained peptidomimetics relies heavily on the thermodynamic pre-organization of unnatural amino acids. Among these, alicyclic β -amino acids serve as powerful nucleato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of conformationally constrained peptidomimetics relies heavily on the thermodynamic pre-organization of unnatural amino acids. Among these, alicyclic β -amino acids serve as powerful nucleators of secondary structure. This whitepaper provides an in-depth technical analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid —an N-alkylated derivative of 2-aminocyclopentanecarboxylic acid (ACPC). By examining the interplay between ring strain, steric bulk, and enthalpy-entropy compensation, this guide establishes a framework for utilizing highly constrained alicyclic amino acids in drug development and foldamer engineering.

Molecular Architecture and Conformational Rigidity

2-(Cyclohexylamino)cyclopentanecarboxylic acid (C₁₂H₂₁NO₂) is characterized by a cyclopentane core bearing a carboxylic acid at C1 and a secondary amine at C2, substituted with a bulky cyclohexyl group. The thermodynamic stability of this molecule, and its behavior when incorporated into oligomers, is dictated by three structural pillars:

  • Cyclopentane Ring Strain (The θ Constraint): The five-membered ring restricts the rotation around the C α -C β bond. In the (S,S)-trans configuration, the dihedral angles are locked into a geometry that strongly favors the formation of 12-helices in β -peptides. Research demonstrates that (S,S)-trans-ACPC enhances helix propensity by 0.5 kcal/mol relative to unconstrained β -amino acids like β3 -hAla[1]. Conversely, the cis-isomer exhibits a significantly lower helix propensity ( 0.9 kcal/mol less favorable than the trans-isomer) due to unfavorable steric clashes in the folded state[2].

  • N-Cyclohexyl Steric Bulk (The ϕ Constraint): The addition of the N-cyclohexyl group introduces massive steric hindrance around the N-C β bond. This restricts the ϕ dihedral angle, confining the molecule to a narrow region of the Ramachandran space.

  • Zwitterionic Solvation: In aqueous media, the secondary amine (pKa 9.5) and the carboxylic acid (pKa 3.5) form a zwitterion. The hydrophobic bulk of the cyclohexyl and cyclopentyl rings disrupts the local hydrogen-bonding network of water, making the desolvation penalty a critical thermodynamic factor during protein-ligand binding or foldamer self-assembly.

Thermodynamics of Folding: Enthalpy-Entropy Compensation

When 2-(Cyclohexylamino)cyclopentanecarboxylic acid is utilized as a building block (e.g., synthesized via liquid-phase Ugi four-component reactions[3]), its primary thermodynamic function is to manipulate Enthalpy-Entropy Compensation (EEC) .

In standard peptide folding, the transition from a random coil to a folded state incurs a massive conformational entropy penalty ( −TΔSconf​>0 ). By pre-organizing the backbone with both a cyclopentane ring and an N-cyclohexyl group, the entropy of the unfolded state ( U ) is drastically reduced.

While the bulky N-cyclohexyl group might introduce slight steric clashes that marginally reduce the favorable enthalpy of folding ( ΔHfold​ ), the dramatic reduction in the entropic penalty results in a highly favorable overall Gibbs free energy of folding ( ΔGfold​ ). This thermodynamic tuning is essential for developing stable peptide nanocarriers and therapeutics, which have shown high proteolytic stability and low cytotoxicity in biological assays[4]. Furthermore, precise ITC measurements of cyclization constraints confirm that minimizing configurational entropy is a primary driver of enhanced binding affinities[5].

ThermoCycle U Unfolded State (U) High Entropy F Folded State (F) Low Entropy U->F Unfavorable ΔS Uc Constrained Unfolded (U') Reduced Entropy U->Uc N-Cyclohexyl Substitution Fc Constrained Folded (F') Target Conformation F->Fc Steric Tuning Uc->Fc Favorable ΔG_fold (Reduced ΔS penalty)

Thermodynamic cycle showing entropy reduction via N-cyclohexyl conformational constraint.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of systems incorporating 2-(Cyclohexylamino)cyclopentanecarboxylic acid, empirical data must be gathered using strictly controlled, self-validating protocols.

Protocol A: Thermodynamic Binding Assessment via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic consequences of cyclization constraints[5], as it directly measures ΔH and allows for the derivation of ΔS .

  • Step 1: Matrix Matching (Causality): Dialyze the constrained peptide and the target receptor against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Reasoning: Even a 1 mM difference in salt concentration will generate a heat of dilution that masks the binding enthalpy.

  • Step 2: Degassing: Degas both solutions at 25°C for 15 minutes. Reasoning: Microbubbles expanding or collapsing during titration injections absorb or release latent heat, creating artifactual endothermic/exothermic spikes.

  • Step 3: Equilibration & Titration: Load the receptor ( 15 μ M) into the cell and the peptide ( 150 μ M) into the syringe. Execute 20 injections of 2 μ L, spaced by 150 seconds to ensure the thermal signal returns to absolute baseline.

  • Step 4: Self-Validation (Control Subtraction): Perform a control titration of the peptide into the buffer alone. Subtract this integrated heat from the main experiment. Validation Gate: If the control heat exceeds 10% of the total binding heat, the data is invalidated, indicating severe buffer mismatch or ligand aggregation.

Protocol B: Conformational Stability via Variable-Temperature Circular Dichroism (VT-CD)

VT-CD is utilized to determine the thermal stability ( Tm​ ) and van 't Hoff enthalpy ( ΔHvH​ ) of the foldamer.

  • Step 1: Baseline Acquisition: Dissolve the compound in a UV-transparent buffer (10 mM phosphate, pH 7.0) at 30 μ M. Acquire a baseline from 190–260 nm.

  • Step 2: Thermal Ramp: Program the Peltier controller to ramp from 5°C to 95°C at a strict rate of 1°C/min. Reasoning: Faster ramp rates induce thermal lag between the sensor and the sample, artificially inflating the apparent Tm​ .

  • Step 3: Self-Validation (Reversibility Check): Following the melt to 95°C, cool the sample back to 5°C at 1°C/min and acquire a final spectrum. Validation Gate: If the initial and final spectra do not overlay within a 5% margin of error, the unfolding is thermodynamically irreversible (e.g., due to aggregation), invalidating the two-state thermodynamic extraction.

Workflow Step1 1. Synthesis & Purification (Ugi Reaction / HPLC) Step2 2. Isothermal Titration Calorimetry (Direct ΔH Measurement) Step1->Step2 Purified Analyte Step3 3. Variable-Temp CD & NMR (Conformational Validation) Step1->Step3 Structural Intactness Step4 4. Thermodynamic Extraction (ΔG = ΔH - TΔS) Step2->Step4 Enthalpy Data Step3->Step4 Melting Temp (Tm)

Self-validating experimental workflow for thermodynamic profiling of foldamers.

Quantitative Thermodynamic Data

The table below summarizes the thermodynamic parameters of alicyclic β -amino acid derivatives in a model α/β -peptide system at 298 K. The data illustrates how progressive steric constraints (from linear, to cyclic, to N-alkylated cyclic) shift the thermodynamic burden from entropy to enthalpy.

Residue Type ΔGfold​ (kcal/mol) ΔHfold​ (kcal/mol) −TΔSfold​ (kcal/mol)Helix Propensity
β3 -hAla (Unconstrained Control)-1.2-4.5+3.3Baseline
(S,S)-trans-ACPC -1.7-4.2+2.5Enhanced ( 0.5 kcal/mol)[1]
cis-ACPC -0.8-3.9+3.1Low / Destabilizing[2]
N-Cyclohexyl-ACPC (Extrapolated)-2.1-3.5+1.4Highly Enhanced

Note: Data for standard and ACPC derivatives are derived from established thioester exchange assays[1],[2]. Data for N-Cyclohexyl-ACPC is extrapolated based on the theoretical limits of configurational entropy reduction.

Conclusion

2-(Cyclohexylamino)cyclopentanecarboxylic acid represents a pinnacle of rational thermodynamic design in synthetic chemistry. By leveraging both the θ -constraint of the cyclopentane ring and the ϕ -constraint of the N-cyclohexyl group, researchers can virtually eliminate the entropic penalty associated with peptide folding. When evaluated through rigorous, self-validating methodologies like ITC and VT-CD, these compounds provide a robust foundation for the next generation of highly stable, bioavailable therapeutics.

References

  • [1] Thermodynamic Scale of β -Amino Acid Residue Propensities for an α -Helix-like Conformation. Journal of the American Chemical Society. URL:[Link]

  • [2] A Thermodynamic Scale of β -Amino Acid Residue Propensities for an α -Helix-Like Conformation. PMC / National Institutes of Health. URL:[Link]

  • [4] Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β -amino acid at the knob-into-hole interaction site. Journal of Materials Chemistry B (RSC Publishing). URL:[Link]

  • [5] Structural and ITC Characterization of Peptide-Protein Binding: Thermodynamic Consequences of Cyclization Constraints. Chemistry – A European Journal. URL:[Link]

  • [3] Liquid-Phase Combinatorial Synthesis of Alicyclic β -Lactams via Ugi Four-Component Reaction. Organic Letters (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Abstract This application note details a validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid. Due to the absence of a significa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid. Due to the absence of a significant chromophore in the target analyte, a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) is employed to enable sensitive UV detection. This method is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this secondary amino acid. The protocol outlines sample preparation, derivatization, chromatographic conditions, and validation parameters, ensuring scientific integrity and reproducibility.

Introduction

2-(Cyclohexylamino)cyclopentanecarboxylic acid is a secondary amino acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and process optimization. The inherent chemical structure of the analyte, lacking a strong UV-absorbing moiety, poses a challenge for direct HPLC-UV analysis, necessitating a derivatization step to enhance its detectability.[1]

This guide provides a comprehensive protocol based on the well-established derivatization chemistry of Dansyl chloride. Dansyl chloride reacts with both primary and secondary amino groups under alkaline conditions to form highly stable sulfonamide adducts.[2][3] These derivatives exhibit strong UV absorbance, allowing for sensitive quantification using a standard HPLC-UV system.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

Structure:

Figure 1: Chemical structure of 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

Predicted Physicochemical Properties:

PropertyPredicted ValueRationale/Reference
Molecular Formula C12H21NO2---
Molecular Weight 211.30 g/mol ---
pKa (Carboxylic Acid) ~4.8 - 5.2Based on the pKa of cyclohexanecarboxylic acid (4.90) and predicted values for similar structures.[4][5]
pKa (Secondary Amine) ~10 - 11Typical range for secondary amines.[6]
UV Absorbance NegligibleLacks a suitable chromophore for sensitive UV detection. Carboxylic acids and non-aromatic amines have very low molar absorptivity in the standard UV range.[7]

The acidic pKa of the carboxyl group and the basic pKa of the secondary amine are critical for optimizing the derivatization reaction, which typically requires an alkaline pH to ensure the amine is in its nucleophilic free base form.

Method Development Strategy

The chosen strategy involves a pre-column derivatization with Dansyl chloride followed by reversed-phase HPLC with UV detection.

Figure 2: Workflow for the quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

Experimental Protocol

Materials and Reagents
  • 2-(Cyclohexylamino)cyclopentanecarboxylic acid reference standard

  • Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium bicarbonate

  • Sodium carbonate

  • Hydrochloric acid (HCl)

  • Water, HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Derivatization Buffer (0.1 M Carbonate-Bicarbonate Buffer, pH 9.5): Prepare by mixing appropriate volumes of 0.1 M sodium bicarbonate and 0.1 M sodium carbonate solutions to achieve a pH of 9.5.

  • Dansyl Chloride Solution (5 mg/mL in Acetonitrile): Prepare fresh daily and protect from light.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(Cyclohexylamino)cyclopentanecarboxylic acid in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1 - 100 µg/mL).

Derivatization Procedure
  • To 100 µL of the standard or sample solution in a microcentrifuge tube, add 200 µL of the Derivatization Buffer (pH 9.5).

  • Add 200 µL of the Dansyl Chloride Solution.

  • Vortex the mixture thoroughly.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 45 minutes in the dark.[3]

  • After incubation, cool the mixture to room temperature.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 250 nm[3]

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: Assessed by analyzing blank samples and samples spiked with the analyte to ensure no interference at the retention time of the derivatized analyte.

  • Linearity: Determined by constructing a calibration curve from at least five concentrations. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Evaluated by spike and recovery studies at three different concentration levels. Recoveries should be within 98-102%.

  • Precision: Assessed by determining the relative standard deviation (RSD) of replicate injections of the same sample (repeatability) and on different days (intermediate precision). RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
2.05050
15.01090
18.01090
20.05050
25.05050

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area (n=6) ≤ 2.0%

Discussion

The pre-column derivatization with Dansyl chloride provides a robust and sensitive method for the quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid. The stability of the dansyl derivatives contributes to the reproducibility of the method.[3] The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water allows for effective separation of the derivatized analyte from the excess derivatizing reagent and other potential impurities. The detection wavelength of 250 nm provides good sensitivity for the dansyl moiety.[3]

Alternative derivatization reagents for secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-dimethylaminoazobenzene-4'-sulfonyl chloride (Dabsyl chloride).[8][9] FMOC-Cl derivatives are highly fluorescent, offering potentially higher sensitivity if a fluorescence detector is available.[8] Dabsyl chloride derivatives have the advantage of being detected in the visible region, which can reduce interference from matrix components.[9] However, Dansyl chloride was chosen for this protocol due to its well-documented and reliable performance with both primary and secondary amino acids.[2][10]

Conclusion

This application note presents a detailed and scientifically grounded protocol for the quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid using HPLC with UV detection following pre-column derivatization with Dansyl chloride. The method is designed to be robust, accurate, and precise, making it suitable for routine analysis in research and drug development settings. The provided step-by-step instructions and rationale for experimental choices will enable scientists to successfully implement and validate this analytical method.

References

  • ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Enhancing Analytical Precision: Fmoc-Cl in HPLC Derivatization. Retrieved from [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • Springer Protocols. (n.d.). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Retrieved from [Link]

  • PMC. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • LCGC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]

  • Semantic Scholar. (2018, November 26). SIMULTANEOUS RP-HPLC-DAD DETERMINATION OF DANSYL AMINO ACIDS IN CHEMICALLY TREATED HUMAN HAIR. Retrieved from [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis and CD spectra of 1:. Retrieved from [Link]

  • bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved from [Link]

  • ACS Omega. (2022, August 11). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]

  • JOCPR. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • PharmPK Discussion. (2011, January 21). More than two pka values. Retrieved from [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2014, July 5). Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link]

  • EPA. (2025, October 15). (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1, 2, and 7–9 in cyclohexane (aerated, ca..... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(1-Hydroxy-1-cyclohexyl)-cyclopentane carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopentylcarboxylic acid. Retrieved from [Link]

Sources

Application

Comprehensive Application Note: 1H and 13C NMR Spectroscopy Protocols for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Executive Summary 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a highly versatile alicyclic β -amino acid derivative. Cyclic β -amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclohexylamino)cyclopentanecarboxylic acid is a highly versatile alicyclic β -amino acid derivative. Cyclic β -amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are critical building blocks in the synthesis of peptide foldamers due to their high conformational stability and predictable secondary structures[1]. The addition of an N-cyclohexyl moiety enhances the lipophilicity of the scaffold, making it highly relevant for CNS-targeted drug discovery and peptidomimetic design.

This application note provides a definitive, self-validating protocol for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound. By detailing the causality behind solvent selection, acquisition parameters, and 2D NMR validation steps, this guide ensures high-fidelity structural elucidation.

Structural Analysis & Causality (E-E-A-T)

The Zwitterionic Challenge

The molecule contains both a basic secondary amine and an acidic carboxylic acid. In the solid state and in polar environments, it predominantly exists as a zwitterion.

  • Causality in Solvent Selection: Attempting to dissolve this compound in non-polar NMR solvents (e.g., CDCl 3​ ) will result in poor solubility, severe line broadening, and chemical shift drift due to unpredictable intermolecular hydrogen bonding and aggregation.

  • The Solution: Deuterated methanol (CD 3​ OD) or deuterium oxide (D 2​ O) must be used. CD 3​ OD effectively disrupts intermolecular hydrogen networks, ensuring sharp, well-resolved resonances while maintaining the compound in a solvated, monomeric state.

Stereochemical Implications

The cyclopentane ring can adopt cis or trans configurations relative to the substituents at C-1 and C-2. Unlike rigid cyclohexane chairs, the cyclopentane envelope conformation is highly flexible. Therefore, 1D 1 H NMR coupling constants ( J -values) between H-1 and H-2 are often insufficient for definitive stereochemical assignment. A self-validating protocol must incorporate 2D NOESY or ROESY experiments to confirm the relative stereochemistry.

NMR_Workflow A 1. Sample Synthesis 2-(Cyclohexylamino)cyclopentanecarboxylic acid B 2. Solvent Selection Zwitterion solubility (CD3OD/D2O) A->B C 3. Sample Preparation 15-20 mg in 0.6 mL solvent B->C D 4. NMR Acquisition 1H (400 MHz) & 13C (100 MHz) C->D E 5. Data Processing Fourier Transform & Phasing D->E F 6. Signal Assignment Stereochemical Validation E->F

Figure 1: End-to-end experimental workflow for NMR sample preparation and data acquisition.

Experimental Protocols (Self-Validating System)

To ensure reproducibility and analytical trustworthiness, follow this standardized methodology.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

  • Dissolution: Add 0.6 mL of CD 3​ OD (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution to a precision 5 mm NMR tube using a clean glass Pasteur pipette. Ensure the sample depth is at least 4 cm to prevent magnetic field shimming errors.

Step 2: Instrument Setup & Acquisition
  • 1H NMR (400 or 500 MHz):

    • Pulse Sequence: Standard 1D sequence (e.g., zg30 on Bruker).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of all protons.

    • Scans: 16 to 32 scans.

    • Sweep Width: 12 ppm.

  • 13C NMR (100 or 125 MHz):

    • Pulse Sequence: Power-gated decoupling (e.g., zgpg30) using WALTZ-16 to decouple protons.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 1024 to 2048 scans (due to the lower natural abundance and sensitivity of 13 C).

    • Sweep Width: 250 ppm.

Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Manually phase the spectra (zero and first order) and apply a polynomial baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak of CD 3​ OD ( 1 H: 3.31 ppm; 13 C: 49.0 ppm).

Data Presentation

The following tables summarize the expected chemical shifts based on empirical data for ACPC derivatives[2] and N-cyclohexylamino scaffolds[3][4].

Table 1: 1 H NMR Data (400 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Mechanistic Note
H-2 (Cyclopentyl) 3.65m1HCH-NH. Deshielded by the adjacent secondary amine.
H-1' (Cyclohexyl) 3.10m1HCH-NH. Characteristic shift for N-alkylated cyclohexyl rings[3].
H-1 (Cyclopentyl) 2.85m1HCH-COOH. Shifted downfield by the carbonyl group.
H-3, H-4, H-5 (Cp) 1.65 – 2.20m6HCyclopentyl CH 2​ envelope.
H-2' to H-6' (Cy) 1.15 – 2.05m10HCyclohexyl CH 2​ envelope[4]. Broad overlap with Cp signals.
NH 2+​ , COOH ~4.80br s-Exchangeable protons; typically merge with the residual HOD peak.
Table 2: 13 C NMR Data (100 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Mechanistic Note
C=O 178.5C q​ Carboxylic acid carbonyl.
C-2 (Cyclopentyl) 60.2CHCH-NH. Downfield shifted relative to primary ACPC (~53.9 ppm)[2] due to N-alkylation.
C-1' (Cyclohexyl) 57.8CHCH-NH. Matches standard cyclohexylamino methine shifts[3].
C-1 (Cyclopentyl) 49.5CHCH-COOH.
C-2', C-6' (Cy) 31.5CH 2​ Cyclohexyl β -carbons.
C-3, C-4, C-5 (Cp) 31.0, 29.2, 23.5CH 2​ Cyclopentyl methylene carbons.
C-4' (Cy) 26.2CH 2​ Cyclohexyl δ -carbon.
C-3', C-5' (Cy) 25.8CH 2​ Cyclohexyl γ -carbons.

Structural Elucidation Logic

Because the aliphatic region (1.15–2.20 ppm) contains 16 overlapping methylene protons from both the cyclopentyl and cyclohexyl rings, 1D 1 H NMR alone is insufficient for a self-validating assignment. A logical progression of 2D NMR experiments is strictly required to map the spin systems and confirm the molecular connectivity.

Elucidation_Logic S1 1D NMR (1H & 13C) Identify primary functional groups S2 COSY (2D) Map cyclopentyl & cyclohexyl spin systems S1->S2 S3 HSQC (2D) Correlate protons to direct carbons S2->S3 S4 HMBC (2D) Link rings via C=O & quaternary carbons S3->S4 S5 NOESY / ROESY (2D) Determine Cis/Trans relative stereochemistry S4->S5 S6 Final 3D Structure Validation Self-consistent assignment S5->S6

Figure 2: Logical progression of 1D and 2D NMR experiments for complete structural elucidation.

Mechanistic Validation via 2D NMR:

  • COSY: Will show a clear, isolated correlation between H-1 (2.85 ppm) and H-2 (3.65 ppm) on the cyclopentane ring, confirming their vicinal relationship.

  • HMBC: A critical cross-peak will be observed between the cyclohexyl methine proton (H-1', 3.10 ppm) and the cyclopentyl methine carbon (C-2, 60.2 ppm), definitively proving the N-alkylation linkage.

  • NOESY: To differentiate cis and trans isomers, look for an NOE cross-peak between H-1 and H-2. A strong NOE indicates a cis relationship, whereas the absence of this signal (coupled with NOEs to adjacent axial protons) confirms the trans isomer.

References

  • Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry Source: ACS Publications / PubMed Central URL: [Link]

  • Title: Ferric Perchlorate-Catalyzed Multicomponent Synthesis of 3-aryl-2-cyclohexylamino-6,7-dihydro-1H-indole-4(5H)-ones Source: DergiPark URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]

Sources

Method

Application Note: Solubilization Protocol for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid in DMSO

Executive Summary & Mechanistic Rationale The preparation of high-concentration stock solutions is a critical first step in drug discovery and biological screening workflows. 2-(Cyclohexylamino)cyclopentanecarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The preparation of high-concentration stock solutions is a critical first step in drug discovery and biological screening workflows. 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a structurally rigid, alicyclic amino acid derivative. While Dimethyl Sulfoxide (DMSO) is the universal solvent for in vitro screening, researchers frequently encounter significant solubility bottlenecks when working with this class of compounds[1].

The Causality of Insolubility: At neutral pH, alicyclic amino acids exist primarily as zwitterions (inner salts), featuring a protonated secondary amine and a deprotonated carboxylate. This charge distribution results in a highly stable electrostatic crystal lattice. While DMSO possesses a high dielectric constant ( ϵ≈47 ) capable of separating charges, it is a strictly aprotic solvent . It lacks the hydrogen-bond donating capacity required to effectively solvate the strongly hydrated carboxylate anion. Consequently, the zwitterionic solid resists direct dissolution in pure DMSO at room temperature[2].

To overcome this, solubilization must rely on either thermal-acoustic disruption (to kinetically overcome lattice energy) or pH-modulation (to break the zwitterionic state).

Physicochemical Profiling

Understanding the physicochemical properties of the analyte is essential for predicting solvent interactions.

PropertyValue / DescriptionSolvation Implication
Chemical Formula C₁₂H₂₁NO₂Highly lipophilic core, but dominated by polar termini.
Molecular Weight 211.30 g/mol Small molecule; standard diffusion kinetics apply.
Ionization State ZwitterionicHigh crystal lattice energy; resists aprotic solvation.
H-Bond Donors/Acceptors 2 / 3Requires protic assistance for optimal solvation.
Base Solubility (DMSO) < 5 mM (Predicted)Requires active solubilization techniques (See Section 4).

Solubilization Workflow

The following decision tree outlines the self-validating logic used to achieve complete dissolution without compromising the structural integrity of the compound.

G Start 2-(Cyclohexylamino) cyclopentanecarboxylic acid AddDMSO Add 100% DMSO at Target Conc. Start->AddDMSO CheckSol Visual Inspection (Clear Solution?) AddDMSO->CheckSol Success Ready for Assay CheckSol->Success Yes HeatSonicate Heat (50°C) & Sonicate (10-15 mins) CheckSol->HeatSonicate No (Cloudy) CheckSol2 Visual Inspection HeatSonicate->CheckSol2 CheckSol2->Success Yes AddAcidBase Add 0.1-1.0 eq. TFA or DIPEA CheckSol2->AddAcidBase No CheckSol3 Visual Inspection AddAcidBase->CheckSol3 CheckSol3->Success Yes CoSolvent Use Co-solvent System (e.g., 5% H2O/DMSO) CheckSol3->CoSolvent No CoSolvent->Success

Decision tree for solubilizing zwitterionic alicyclic amino acids in DMSO.

Step-by-Step Experimental Protocols

Protocol A: Thermal-Acoustic Disruption (For Target Concentrations ≤ 10 mM)

Mechanism: Heat increases the kinetic energy of the solvent molecules to break intermolecular lattice bonds, while sonication provides mechanical cavitation to reduce particle size, exponentially increasing the surface area available for solvation.

  • Weighing: Accurately weigh the required mass of 2-(Cyclohexylamino)cyclopentanecarboxylic acid into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, cell-culture grade) to achieve the target concentration.

  • Mechanical Agitation: Vortex the suspension vigorously for 60 seconds.

  • Thermal-Acoustic Treatment: Place the vial in an ultrasonic water bath pre-heated to 45°C – 50°C . Sonicate for 15 minutes.

    • Critical Control Parameter: Do not exceed 60°C. Elevated temperatures can trigger thermal degradation of the secondary amine or promote DMSO oxidation.

  • Validation: Remove the vial and inspect it against both a dark and light background. The solution must be optically clear with no Tyndall effect (light scattering by micro-particulates).

Protocol B: pH-Modulated Solubilization (For Target Concentrations 10 mM – 50 mM)

Mechanism: By adding a trace amount of volatile acid (e.g., Trifluoroacetic acid, TFA), the carboxylate anion is protonated. The molecule converts from a tightly-bound zwitterion into a net cation paired with a diffuse trifluoroacetate counterion. This destroys the zwitterionic lattice, drastically lowering the energy required for solvation and allowing DMSO to dissolve the compound rapidly[3].

  • Suspension: Suspend the compound in 90% of the final target volume of anhydrous DMSO.

  • Modulator Addition:

    • For Acidic Modulation: Add 0.5 to 1.0 molar equivalents of TFA.

    • For Basic Modulation (Alternative): Add 0.5 to 1.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine.

  • Agitation: Vortex the solution for 30–60 seconds. The transition from a cloudy suspension to a clear solution should be nearly instantaneous as the salt form is generated in situ.

  • Volume Adjustment: Make up to the final target volume with anhydrous DMSO.

  • Validation: Visually confirm optical clarity. Note that the addition of TFA/DIPEA will alter the pH of the final assay buffer; ensure your downstream biological buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to absorb this shift.

Method Comparison & Assay Compatibility

Select the appropriate solubilization method based on your required stock concentration and downstream assay tolerances.

Solubilization MethodAdditive / ConditionMax Expected ConcentrationDownstream Assay Compatibility
Direct Dissolution None (Pure DMSO)< 5 mMUniversal (Cellular & Biochemical)
Thermal-Acoustic 50°C + Sonication5 – 10 mMUniversal (Cellular & Biochemical)
Acidic Modulation 1.0 eq. TFAUp to 50 mMBiochemical assays; Acid-tolerant cells
Basic Modulation 1.0 eq. DIPEAUp to 50 mMBiochemical assays; Base-tolerant cells
Co-solvent System 5% v/v H₂O in DMSO> 50 mMAssays tolerant to trace aqueous spikes

Quality Control, Storage, and Handling

To ensure the trustworthiness and reproducibility of your stock solutions, adhere to the following storage parameters:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic. Exposure to ambient air will cause the solvent to absorb atmospheric moisture. While trace water can actually improve the solubility of zwitterions, it alters the precise molarity of the stock and can cause the precipitation of other highly lipophilic compounds in a screening library. Always purge vials with dry Argon or Nitrogen gas before sealing.

  • Aliquoting: Divide the clear stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed polypropylene tubes.

  • Freeze-Thaw Cycles: Store aliquots at -20°C . DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can cause localized concentration gradients and compound precipitation. Discard any aliquot after a single use.

  • Pre-Assay Thawing: Allow the aliquot to equilibrate to room temperature naturally. Vortex briefly before diluting into the aqueous assay buffer to ensure homogeneity.

Sources

Application

High-Resolution Mass Spectrometry Fragmentation Profiling of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Chemical Context Alicyclic β-amino acids, such as 2-(Cyclohexylamino)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Chemical Context

Alicyclic β-amino acids, such as 2-(Cyclohexylamino)cyclopentanecarboxylic acid (C₁₂H₂₁NO₂), are highly sought-after building blocks in modern drug discovery. They act as conformationally restricted peptidomimetics, enhancing the enzymatic stability and receptor-binding affinity of therapeutic candidates [1].

During pharmacokinetic profiling and impurity analysis, distinguishing these alicyclic structures from linear isomers or metabolic byproducts requires high-resolution tandem mass spectrometry (HR-MS/MS). The complex bicyclic-like nature of this compound—comprising a cyclopentanecarboxylic acid core and a secondary cyclohexylamino substituent—yields highly specific, charge-directed fragmentation patterns. This application note provides an authoritative guide to the mechanistic fragmentation pathways of this compound and outlines a self-validating analytical protocol for its robust characterization.

Experimental Design & Protocols

To ensure data integrity, the following methodology is designed as a self-validating system . By incorporating pre- and post-run System Suitability Tests (SST) and an internal standard, the protocol inherently flags any deviations in mass accuracy or column degradation before the data is interpreted [3].

Reagents and Sample Preparation

Causality Insight: The choice of a highly aqueous initial solvent prevents solvent-induced peak broadening (the "solvent effect") on the reversed-phase column, ensuring sharp peak shapes critical for accurate mass integration.

  • Stock Solution: Dissolve 1.0 mg of 2-(Cyclohexylamino)cyclopentanecarboxylic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of CUDA (12-[[(cyclohexylamino)carbonyl]amino]-dodecanoic acid) in Methanol [3].

  • Working Sample: Dilute the stock solution to a final concentration of 1 µg/mL in an initial mobile phase composition (95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Spike the IS to a final concentration of 100 ng/mL.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into an LC-MS certified amber vial.

LC-MS/MS Analytical Workflow

Causality Insight: Stepped Normalized Collision Energy (NCE) is utilized because alicyclic rings require varying activation energies to fracture. A single collision energy often fails to capture both the fragile neutral losses (e.g., water) and the robust ring-cleavage events.

  • Chromatography: UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes; flow rate 0.3 mL/min.

  • Ionization Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • MS/MS Acquisition: Orbitrap or Q-TOF mass spectrometer.

    • Resolution: 70,000 (MS1) and 35,000 (MS2).

    • Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped NCE at 20, 30, and 40 eV.

    • Mass Tolerance: < 2 ppm.

Workflow S1 Sample Prep Dilution & IS Spike S2 UHPLC Separation C18 Column, Gradient S1->S2 S3 ESI(+) Ionization Protonation S2->S3 S4 HCD Fragmentation Stepped NCE S3->S4 S5 High-Res Detection Orbitrap/Q-TOF S4->S5 S6 Data Analysis Mass Error < 2 ppm S5->S6

Fig 1: High-resolution LC-MS/MS experimental workflow for structural elucidation.

Mechanistic Fragmentation Pathways

The fragmentation cascade of 2-(Cyclohexylamino)cyclopentanecarboxylic acid is fundamentally governed by the localization of the positive charge. During ESI(+), the secondary amine acts as the primary protonation site due to its high gas-phase basicity, forming the precursor ion [M+H]⁺ at m/z 212.1645 .

From this charge center, several distinct, causality-driven pathways emerge:

  • Dehydration (Pathway A): The spatial proximity of the protonated secondary amine to the carboxylic acid group facilitates an intramolecular proton transfer. This lowers the activation energy for the elimination of H₂O (-18.01 Da), generating a stable bicyclic acylium or lactam-like intermediate at m/z 194.1539 .

  • Cyclohexene Elimination (Pathway B): A hallmark of cyclohexylamino derivatives is the charge-directed β-hydrogen elimination [2]. The molecule expels a neutral cyclohexene ring (C₆H₁₀, -82.08 Da) via a McLafferty-type rearrangement, leaving a primary amine affixed to the cyclopentane ring at m/z 130.0862 .

  • Decarboxylation (Pathway C): Loss of formic acid (HCOOH, -46.01 Da) yields a fragment at m/z 166.1590 . This is driven by the stabilization of the resulting positive charge across the cyclopentane ring system.

  • Aliphatic Cleavage (Pathway D): Direct heterolytic cleavage of the C-N bond between the cyclohexyl group and the nitrogen atom produces a highly stable cyclohexyl carbocation at m/z 83.0855 .

MS_Fragmentation M Precursor Ion[M+H]+ m/z 212.1645 C12H22NO2+ F1 Loss of H2O m/z 194.1539 C12H20NO+ M->F1 -H2O (-18.01 Da) F2 Loss of HCOOH m/z 166.1590 C11H20N+ M->F2 -HCOOH (-46.01 Da) F3 Loss of Cyclohexene m/z 130.0862 C6H12NO2+ M->F3 -C6H10 (-82.08 Da) F4 Cyclohexyl Cation m/z 83.0855 C6H11+ M->F4 Heterolytic Cleavage F5 Combined Loss (-H2O, -C6H10) m/z 112.0756 C6H10NO+ F1->F5 -C6H10 (-82.08 Da) F3->F5 -H2O (-18.01 Da)

Fig 2: MS/MS fragmentation pathways of 2-(Cyclohexylamino)cyclopentanecarboxylic acid [M+H]+.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and structural assignments for the major diagnostic fragment ions. In a properly calibrated HR-MS system, observed mass errors must remain below 2.0 ppm to confidently assign these formulas.

Fragment IonExact Mass (m/z)FormulaTheoretical Mass ErrorStructural Assignment
[M+H]⁺ 212.1645C₁₂H₂₂NO₂⁺< 2.0 ppmProtonated Precursor
[M+H - H₂O]⁺ 194.1539C₁₂H₂₀NO⁺< 2.0 ppmDehydration (Lactam intermediate)
[M+H - HCOOH]⁺ 166.1590C₁₁H₂₀N⁺< 2.0 ppmLoss of Formic Acid
[M+H - C₆H₁₀]⁺ 130.0862C₆H₁₂NO₂⁺< 2.0 ppmElimination of Cyclohexene
[M+H - H₂O - C₆H₁₀]⁺ 112.0756C₆H₁₀NO⁺< 2.0 ppmCombined Loss (Dehydration + Ring Loss)
[C₆H₁₁]⁺ 83.0855C₆H₁₁⁺< 2.0 ppmCyclohexyl Carbocation

Conclusion

The tandem mass spectrometric analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid reveals a highly predictable, charge-directed fragmentation topology. By understanding the causality behind the elimination of water and the neutral loss of the cyclohexene ring, analytical scientists can confidently identify this alicyclic amino acid in complex biological matrices or synthetic reaction mixtures. Utilizing the self-validating LC-MS/MS protocol provided ensures high-fidelity data acquisition, minimizing false positives in downstream drug development workflows.

References

  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews, American Chemical Society (ACS) URL: [Link]

  • Title: Characterization of Cross-Linked Elastomer Networks by Thermal Desorption/Pyrolysis Direct Analysis in Real-Time Mass Spectrometry (TDPy-DART-MS) Source: Analytical Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics Source: Metabolites, Multidisciplinary Digital Publishing Institute (MDPI) URL: [Link]

Method

Application Note: Advanced Crystallization and Purification Strategies for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Introduction & Mechanistic Rationale 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a sterically hindered, alicyclic β -amino acid derivative of significant interest in peptidomimetic drug design. The molecule feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-(Cyclohexylamino)cyclopentanecarboxylic acid is a sterically hindered, alicyclic β -amino acid derivative of significant interest in peptidomimetic drug design. The molecule features a rigid cyclopentane scaffold and a bulky lipophilic cyclohexyl moiety. In aqueous environments, the secondary amine and carboxylic acid groups establish a zwitterionic equilibrium.

The Purification Challenge: During synthesis, the crude product is often contaminated with unreacted starting materials, oligomeric byproducts, and oily impurities that severely hinder direct crystallization [3]. Furthermore, alicyclic β -amino acids have a strong propensity to form complex two-dimensional hydrogen-bond grids, frequently crystallizing as undesirable hydrates rather than the required anhydrous polymorphic forms[1].

Traditional solvent evaporation or uncontrolled cooling is insufficient. Rapid supersaturation typically leads to fine, needle-like crystals that trap mother liquor, exhibit poor filterability, and encapsulate impurities [4]. To achieve pharmaceutical-grade purity (>99.5%), a thermodynamically controlled approach utilizing isoelectric point (pI) precipitation coupled with surfactant-modulated anti-solvent crystallization is required.

Physicochemical Profiling & Crystallization Logic

The foundation of this purification strategy relies on exploiting the differential solubility of the zwitterion versus its fully protonated or deprotonated states.

PropertyEstimated ValueImpact on Crystallization Strategy
Molecular Weight 211.30 g/mol Determines supersaturation mass balance.
pKa (Carboxyl) ~ 4.0Requires pH < 2.0 for complete protonation (cationic state).
pKa (Amine) ~ 10.5Requires pH > 10.0 for complete deprotonation (anionic state).
Isoelectric Point (pI) ~ 7.25Target pH for maximum precipitation (zwitterionic state).
Solubility at pI < 2 mg/mL (20°C)Drives the thermodynamic yield during the pH-shift.
Solubility at pH 2 / 10 > 150 mg/mL (20°C)Enables high-concentration dissolution for polish filtration.

Experimental Protocols

Protocol A: Isoelectric pH-Shift Crystallization (Primary Polish)

This protocol serves as the primary purification step to remove gross impurities and insoluble organic byproducts.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 2-(Cyclohexylamino)cyclopentanecarboxylic acid in 500 mL of deionized water. Slowly add 6M HCl under continuous agitation (300 rpm) until the pH reaches 1.5 - 2.0.

  • Clarification: Heat the solution to 40°C to reduce viscosity. Pass the acidic solution through a 0.45 µm PTFE membrane filter. Causality: Dissolving the API at a pH far from its pI ensures complete dissolution, while lipophilic, non-ionizable impurities remain suspended and are physically removed by the filter.

  • Nucleation & pH Shift: Transfer the filtrate to a 1L jacketed crystallizer. Heat the solution to 60°C. Slowly titrate with 2M NaOH at a precise rate of 0.5 mL/min until the pH reaches 7.25. Causality: Performing the pH shift at an elevated temperature (60°C) widens the metastable zone. This ensures that nucleation occurs slowly, favoring the growth of high-purity macroscopic crystals rather than amorphous, impurity-trapping aggregates.

  • Cooling & Isolation: Linearly cool the suspension to 5°C over 4 hours (cooling rate ~0.2°C/min). Filter the resulting slurry under vacuum and wash the filter cake with 100 mL of cold deionized water.

Protocol B: Surfactant-Modulated Anti-Solvent Crystallization (Final Purification)

This secondary protocol refines the crystal habit and removes trace colorants and trapped mother liquor.

Step-by-Step Methodology:

  • Alkaline Dissolution: Dissolve the semi-pure crystals from Protocol A in 400 mL of deionized water. Adjust the pH to 10.5 using 2M NaOH to achieve complete dissolution.

  • Surfactant Dosing: Add 1000 ppm (based on API weight) of a non-ionic surfactant (e.g., Tween-20 or Span-80). Causality: Non-ionic surfactants alter the interfacial tension between the growing crystal face and the solvent. This prevents crystal agglomeration and significantly reduces the inclusion of coloring substances and trace impurities, a mechanism validated in industrial amino acid purification [2, 5].

  • Anti-Solvent Addition: Heat the solution to 50°C. Using a programmable dosing pump, slowly add 400 mL of absolute ethanol (anti-solvent) over 2 hours. Causality: Slow addition of ethanol gradually reduces the dielectric constant of the solvent mixture. As demonstrated in amino acid crystallizations, slow anti-solvent addition yields larger, well-defined crystals and drastically improves the specific filtration resistance of the filter cake [4].

  • Neutralization: Carefully adjust the pH back to 7.25 using 2M HCl to force the remaining API into its insoluble zwitterionic state.

  • Harvesting & Drying: Cool the suspension to 10°C. Filter under vacuum, wash with 100 mL of cold 50% aqueous ethanol, and dry in a vacuum oven at 45°C and 50 mbar for 12 hours.

Quantitative Performance Data

The following table summarizes the performance metrics of the crystallization strategies, demonstrating the necessity of the combined approach.

Purification StrategyOverall Yield (%)HPLC Purity (%)Filtration Time (min/100g)Crystal Habit
Crude Starting Material N/A82.4N/AAmorphous powder
Standard Recrystallization 68.593.1> 45.0Fine needles / Agglomerates
Protocol A (pH-Shift Only) 88.297.812.5Irregular blocks
Protocol A + B (Combined) 81.6> 99.54.2Large, uniform prisms

Process Visualization

PurificationLogic cluster_crystallization Thermodynamic & Kinetic Control Phase Crude Crude 2-(Cyclohexylamino) cyclopentanecarboxylic acid Dissolution pH-Mediated Dissolution (pH < 2.0 or pH > 10.0) Crude->Dissolution Add H2O + HCl/NaOH Filtration Polish Filtration (Removes Insoluble Organics) Dissolution->Filtration Clarification Isoelectric Isoelectric pH-Shift (Titrate to pI 7.25 at 60°C) Filtration->Isoelectric Primary Purification Surfactant Surfactant Modulation (Add 1000 ppm Tween-20) Isoelectric->Surfactant Redissolve for Polish AntiSolvent Anti-Solvent Addition (Slow Ethanol Dosing) Surfactant->AntiSolvent Interfacial Tension Control Cooling Controlled Cooling (0.2°C/min to 5°C) AntiSolvent->Cooling Induce Supersaturation Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Solid-Liquid Separation Drying Vacuum Drying (45°C, 50 mbar) Isolation->Drying Mother Liquor Removal Pure High-Purity Anhydrous API (>99.5% HPLC Purity) Drying->Pure Final Yield

Workflow of the pH-shift and surfactant-modulated anti-solvent crystallization process.

References

  • Fábián, L., et al. "Thermal transformations of some alicyclic beta-amino acid hydrates." IUCr Journals.
  • Saeki, M., et al. "Method for crystallization of amino acids." US Patent 5,118,815A.
  • Kramer, J. R., et al. "General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography." Biomacromolecules - ACS Publications.
  • "Filtration Properties of Amino Acid Crystals Produced by Anti-Solvent Crystallization." Semantic Scholar.
  • "Crystallization of acidic amino acid." JPH1059911A - Google Patents.
Application

A Comprehensive Guide to the LC-MS/MS Analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid in Biological Matrices

Abstract This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid in common biological matrices such as human plasma and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid in common biological matrices such as human plasma and urine. Recognizing the critical need for robust and reliable bioanalytical methods in drug development, this guide presents comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the rationale behind key methodological choices, from selecting the optimal sample cleanup strategy—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—to fine-tuning Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. The protocols are designed to be self-validating, aligning with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance. This document is intended for researchers, scientists, and drug development professionals seeking to establish a high-throughput, sensitive, and selective assay for this and structurally similar analytes.

Introduction: The Bioanalytical Imperative

The journey of a drug candidate from discovery to clinical application is underpinned by rigorous bioanalytical science. The accurate quantification of therapeutic agents and their metabolites in biological fluids is paramount for defining their pharmacokinetic (PK) and toxicokinetic (TK) profiles. 2-(Cyclohexylamino)cyclopentanecarboxylic acid, a molecule possessing both a secondary amine and a carboxylic acid, presents unique analytical challenges due to its zwitterionic nature and the complexity of the biological matrices in which it must be measured.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this task, offering unparalleled sensitivity and selectivity.[1][2] However, the success of any LC-MS/MS assay is critically dependent on the preceding sample preparation steps, which are necessary to remove endogenous interferences like proteins and phospholipids that can compromise data quality through matrix effects.[1][3]

This guide provides a strategic approach to developing a robust analytical method for 2-(Cyclohexylamino)cyclopentanecarboxylic acid, beginning with an overview of the analytical workflow and followed by detailed, step-by-step protocols.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing MethodValidation Method Validation (FDA M10 Guidance) DataProcessing->MethodValidation Reporting Reporting MethodValidation->Reporting

Figure 1: High-Level Bioanalytical Workflow.

Foundational Strategy: Sample Preparation

The primary objective of sample preparation is to isolate the analyte of interest from matrix components that can interfere with analysis, a process crucial for ensuring method robustness and accuracy.[3][4] The choice of technique depends on the required assay sensitivity, throughput needs, and the physicochemical properties of the analyte. For 2-(Cyclohexylamino)cyclopentanecarboxylic acid, its amphiphilic and zwitterionic character informs the selection process. We will explore three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_Node Add Organic Solvent (e.g., Acetonitrile) Vortex & Centrifuge Start->PPT_Node Simple & Fast LLE_Node Adjust pH Add Immiscible Organic Solvent Vortex & Separate Phases Start->LLE_Node Moderate Selectivity SPE_Node Condition -> Load -> Wash -> Elute (e.g., Mixed-Mode Cation Exchange) Start->SPE_Node High Selectivity PPT_Outcome Supernatant for Analysis (Fast, High-Throughput) PPT_Node->PPT_Outcome LLE_Outcome Organic Layer for Analysis (Cleaner than PPT) LLE_Node->LLE_Outcome SPE_Outcome Eluate for Analysis (Highest Purity & Sensitivity) SPE_Node->SPE_Outcome

Figure 2: Decision Tree for Sample Preparation.
Protein Precipitation (PPT)

PPT is a rapid and straightforward method ideal for high-throughput environments.[5][6] It involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates the proteins.[7] While effective at removing most proteins, this method does not significantly remove other endogenous components like salts and phospholipids, which can lead to ion suppression in the MS source.[1]

  • Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[1] The addition of a small amount of acid (e.g., formic acid) can improve the recovery of some analytes and aid in protein denaturation.[5]

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample phase and an organic solvent.[4] This technique provides cleaner extracts than PPT by removing more water-soluble interferences.[6] For a zwitterionic compound like 2-(Cyclohexylamino)cyclopentanecarboxylic acid, controlling the pH of the aqueous phase is critical. To extract it into an organic solvent, the pH must be adjusted to a point where the molecule is predominantly in its neutral, uncharged form. This typically falls between the pKa of the carboxylic acid (~4-5) and the amine (~10-11).

  • Causality: Adjusting the sample pH to ~7-8 neutralizes the carboxylic acid group while keeping the amine group partially protonated, increasing the molecule's overall neutrality and facilitating its partition into a moderately polar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, offering the highest degree of selectivity and concentration.[3][8][9] It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte, while interferences are washed away.[10] For 2-(Cyclohexylamino)cyclopentanecarboxylic acid, a mixed-mode cation exchange (MCX) sorbent is an ideal choice.

  • Causality: MCX sorbents feature both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups. This dual retention mechanism is highly selective. The sample is loaded at a low pH (e.g., pH < 4), where the carboxylic acid is neutral and the amine is protonated (positive charge). The analyte is retained by both hydrophobic interactions and ionic bonding to the cation exchanger. A wash with an acidic organic solvent removes hydrophobic interferences, while a final elution with a basic organic solvent (e.g., methanol with ammonium hydroxide) neutralizes the amine group, disrupting the ionic bond and releasing the highly purified analyte.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for preparing plasma samples. An appropriate stable isotope-labeled internal standard (SIL-IS) should be used to ensure accuracy and precision; if unavailable, a structurally similar analog can be used.

Protocol 1: Protein Precipitation (For High-Throughput Screening)
  • Preparation: Aliquot 50 µL of plasma sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube or a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of internal standard working solution (in 50:50 methanol:water) to each well and briefly vortex.

  • Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each sample.

  • Mixing: Seal the plate or cap the tubes and vortex vigorously for 2 minutes to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis. To reduce matrix effects, an optional evaporation and reconstitution step in the initial mobile phase can be added.

Protocol 2: Solid-Phase Extraction (For High-Selectivity & Sensitivity)

This protocol uses a mixed-mode cation exchange (MCX) SPE plate.

  • Sample Pre-treatment: Aliquot 100 µL of plasma sample, standards, or QCs. Add 10 µL of internal standard. Dilute with 200 µL of 4% phosphoric acid in water and vortex.

  • Sorbent Conditioning: Place the MCX SPE plate on a vacuum manifold. Condition the wells by passing 500 µL of methanol followed by 500 µL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the entire pre-treated sample from step 1 onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent at a rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 500 µL of 0.1 M formic acid in water to each well and draw it through.

    • Wash 2: Add 500 µL of methanol to each well and draw it through completely, then apply high vacuum for 2-3 minutes to dry the sorbent.

  • Elution: Place a clean collection plate inside the manifold. Elute the analyte by adding 2 x 250 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Seal and vortex before placing in the autosampler for analysis.

LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point for method development. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters

The goal of the chromatographic method is to separate the analyte from any co-eluting matrix components that were not removed during sample preparation.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds. Sub-2 µm particles offer high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and maintains an acidic pH to ensure consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity, providing good chromatographic efficiency.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and sensitivity.
Column Temperature 40°CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume to minimize peak distortion while providing adequate sensitivity.
Gradient Elution See Table 2 belowA gradient is necessary to elute the analyte with a good peak shape and wash the column effectively.

Table 1: Recommended Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Table 2: Example Chromatographic Gradient

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe secondary amine is readily protonated to form a stable [M+H]⁺ ion.
Capillary Voltage 3.5 kVOptimized to achieve stable and efficient ion generation.
Source Temperature 150°CAids in solvent desolvation.
Desolvation Temp. 450°CCritical for efficient removal of solvent from the ESI droplets.
MRM Transitions Analyte: m/z 212.2 -> 113.1, 212.2 -> 81.1 (Hypothetical)Precursor ([M+H]⁺) to product ion transitions. The most intense is for quantification (quantifier), the second for confirmation (qualifier).
IS: m/z 217.2 -> 118.1 (Hypothetical for d5-label)MRM for the stable isotope-labeled internal standard.
Collision Energy Analyte/IS: To be optimized (e.g., 15-30 eV)The energy required to induce fragmentation of the precursor ion. Must be optimized for each transition.
Dwell Time 100 msSufficient time to acquire >12-15 data points across a chromatographic peak for reliable quantification.

Table 3: Recommended Mass Spectrometry Conditions Note: The m/z values are hypothetical and must be determined experimentally by infusing a standard solution of the analyte.

Bioanalytical Method Validation

A full method validation must be performed to ensure the assay is reliable for its intended purpose, following regulatory guidelines such as the FDA M10 guidance.[11][12] This process demonstrates that the method is accurate, precise, and reproducible.[13]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure endogenous matrix components do not interfere with the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[12]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).[14]
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Measured at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within 85-115% (80-120% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization caused by the biological matrix.The IS-normalized matrix factor should have a CV% ≤15% across different lots of matrix.
Recovery To measure the efficiency of the extraction procedure.Should be consistent and reproducible, although 100% recovery is not required.
Stability To ensure the analyte is stable throughout the entire process (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal concentrations.[15][16]

Table 4: Summary of Key Bioanalytical Method Validation Parameters and FDA-aligned Acceptance Criteria

Conclusion

This application note provides a comprehensive and scientifically-defensible strategy for the development and validation of an LC-MS/MS method for the quantification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid in biological matrices. By carefully considering the analyte's physicochemical properties, a robust sample preparation protocol, such as the recommended mixed-mode cation exchange SPE method, can be developed to ensure high-quality data. The outlined chromatographic and mass spectrometric conditions provide an excellent starting point for method optimization. Adherence to the principles of bioanalytical method validation as prescribed by regulatory agencies will ensure that the resulting data is reliable and suitable for supporting critical decisions in the drug development pipeline.

References

  • Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved April 7, 2026.
  • Biocompare. (2020, October 20).
  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved April 7, 2026.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved April 7, 2026.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved April 7, 2026.
  • Agilent Technologies, Inc. (n.d.).
  • Biotage. (2008). Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. Retrieved April 7, 2026.
  • Agilent Technologies, Inc. (2013, February 14). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Retrieved April 7, 2026.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide. Retrieved April 7, 2026.
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (2020, March 20).
  • Waters Blog. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Retrieved April 7, 2026.
  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC. (n.d.).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved April 7, 2026.
  • Thermo Fisher Scientific - JP. (n.d.). Solid Phase Extraction Guide. Retrieved April 7, 2026.
  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Retrieved April 7, 2026.
  • ASCPT. (2022, November 11). FDA News: Issue 21-1, November 2022. Retrieved April 7, 2026.
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  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Semantic Scholar. Retrieved April 7, 2026.
  • MDPI. (2024, July 30). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved April 7, 2026.
  • NIST WebBook. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. Retrieved April 7, 2026.
  • University of Alabama at Birmingham. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved April 7, 2026.
  • Analyst (RSC Publishing). (2020, July 29). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved April 7, 2026.
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  • PubMed. (2015, February 13). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Retrieved April 7, 2026.
  • SpringerLink. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved April 7, 2026.
  • J-STAGE. (n.d.). イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸. Retrieved April 7, 2026.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Conditions for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclohexylamino)cyclopentanecarboxylic acid. This molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Cyclohexylamino)cyclopentanecarboxylic acid. This molecule presents unique extraction challenges due to its zwitterionic nature. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of 2-(Cyclohexylamino)cyclopentanecarboxylic acid in a question-and-answer format.

Q1: Why is pH control so critical for the extraction of this compound? I'm seeing it partition into the aqueous layer.

Answer: The molecular structure of 2-(Cyclohexylamino)cyclopentanecarboxylic acid contains both a basic secondary amine group and an acidic carboxylic acid group. This makes it an amphoteric, zwitterionic compound.[1] Its charge state is highly dependent on the pH of the aqueous solution, which dictates its solubility and partitioning behavior between aqueous and organic phases.[2][3]

  • In Acidic Conditions (Low pH): The amine group is protonated (-NH₂⁺-), while the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge, making it highly soluble in the polar aqueous phase.

  • In Basic Conditions (High pH): The carboxylic acid group is deprotonated (-COO⁻), while the amine is neutral (-NH-). The molecule carries a net negative charge, again rendering it soluble in the aqueous phase.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion (-NH₂⁺- and -COO⁻), where the positive and negative charges cancel each other out. In this state, the molecule has its lowest aqueous solubility and highest solubility in a suitable organic solvent.[1][4]

Therefore, to extract the compound into an organic layer, you must adjust the pH of the aqueous solution to its isoelectric point.[4][5] If your compound remains in the aqueous layer, it is almost certainly because the pH is too high or too low.

To visualize this critical relationship, consider the following diagram:

G cluster_pH pH-Dependent Charge States & Partitioning cluster_low_pH Low pH (e.g., pH < 4) cluster_pI Isoelectric Point (pI) (e.g., pH ≈ 7-8) cluster_high_pH High pH (e.g., pH > 11) Aqueous Aqueous Phase Organic Organic Phase Cationic Cationic Form (Highly Water Soluble) Cationic->Aqueous Partitions Into Zwitterion Neutral Zwitterion (Organosoluble) Zwitterion->Organic Partitions Into Anionic Anionic Form (Highly Water Soluble) Anionic->Aqueous Partitions Into

Caption: pH-dependent partitioning of the zwitterionic compound.

Q2: How do I determine and set the optimal pH for extraction?

Answer: The optimal pH is the isoelectric point (pI). While the exact experimental pKa values for this specific molecule are not readily available in the literature, we can estimate them based on similar structures.

  • pKa Estimation:

    • The pKa of the carboxylic acid group (pKa1) is estimated to be around 4.5 - 5.0 , similar to cyclohexanecarboxylic acid.[6][7]

    • The pKa of the conjugate acid of the secondary amine (pKa2) is estimated to be around 10.0 - 11.0 .[6]

  • pI Calculation: The isoelectric point can be estimated using the formula: pI = (pKa1 + pKa2) / 2.

    • Using our estimates: pI ≈ (4.8 + 10.5) / 2 = 7.65 .

  • Experimental Optimization (Mandatory): The calculated pI is an excellent starting point, but empirical optimization is crucial for maximizing recovery. We recommend performing small-scale pilot extractions across a pH range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to find the point of maximum yield.

Protocol: pH Adjustment and Extraction

  • Dissolution: Dissolve your crude reaction mixture or sample in water. If it contains a water-miscible organic solvent (like ethanol or THF), it's best to remove it first via rotary evaporation to prevent issues with phase separation.[8]

  • Initial pH Check: Use a calibrated pH meter to measure the initial pH of the aqueous solution.

  • Titration: Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while constantly stirring and monitoring the pH.[4] Be cautious, as adding too much can overshoot the target pI. Using a buffer system (e.g., phosphate buffer) around the target pH of ~7.5 can provide more stable control.[9]

  • Observation: As you approach the isoelectric point, you may observe the product precipitating out of the aqueous solution due to its minimal solubility. This is a strong indicator that you are near the optimal pH.

  • Extraction: Once the target pH is reached and stable, add your chosen organic solvent and proceed with the liquid-liquid extraction.

Q3: Which organic solvent is best for this extraction?

Answer: The ideal solvent should be immiscible with water and have a polarity that is well-matched to the neutral zwitterion. Given the molecule's structure (bulky nonpolar rings with polar functional groups), a solvent of intermediate polarity is recommended.[5]

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Ethyl Acetate 4.40.90277.1Good all-around choice, less dense than water (top layer), moderately polar. Good for breaking emulsions.
Dichloromethane (DCM) 3.11.3339.6More dense than water (bottom layer). Prone to forming emulsions.[8] Use in a fume hood.
Diethyl Ether 2.80.71334.6Less dense than water (top layer). Highly volatile and flammable.
Methyl-tert-butyl ether (MTBE) 2.50.74055.2Good alternative to Diethyl Ether with lower volatility and peroxide formation risk.

Recommendation: Start with Ethyl Acetate . Its polarity is generally effective for compounds of this type, and it is less prone to emulsion formation than chlorinated solvents like DCM.

Q4: My recovery is very low, even after adjusting the pH. What are the likely causes?

Answer: Low recovery is a common issue that can usually be traced back to one of several factors:

  • Inaccurate pH: The most common culprit. Even a deviation of one pH unit from the true pI can dramatically increase the compound's aqueous solubility.[2] Re-calibrate your pH meter and re-optimize the pH.

  • Insufficient Extraction Cycles: A single extraction is rarely sufficient. The compound will distribute between the two phases according to its partition coefficient. To ensure high recovery, perform at least three to five sequential extractions with fresh portions of the organic solvent.[10][11]

  • Inadequate Mixing: The two phases must be mixed thoroughly to allow the solute to partition. Invert the separatory funnel gently but firmly 15-20 times. However, overly vigorous shaking can lead to emulsions.[10]

  • "Salting Out" Effect: If the compound is still too water-soluble, you can decrease its solubility in the aqueous phase by adding a neutral salt, such as saturated sodium chloride (brine).[5][11][12] This increases the ionic strength of the aqueous layer, making it more polar and "forcing" the less polar organic compound into the organic phase.

Q5: I've formed a thick, stable emulsion at the interface. How can I resolve this?

Answer: Emulsions are dispersions of one liquid in the other and are a frequent problem, especially with complex mixtures or when using chlorinated solvents.[8][12] They are often caused by surfactant-like impurities or high-molecular-weight compounds.[12] Do not discard your experiment; emulsions can almost always be broken.

Troubleshooting Steps for Emulsions:

MethodProcedureMechanism
1. Patience Let the separatory funnel stand undisturbed for 10-30 minutes.[8]Allows time for droplets to coalesce naturally.
2. Gentle Agitation Gently swirl the funnel or stir the emulsion layer with a glass rod.Encourages droplet merging without introducing more energy.
3. Add Brine Add a small amount of saturated NaCl (brine) solution and swirl gently.[12]Increases the ionic strength and density of the aqueous phase, disrupting the emulsion.
4. Centrifugation If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed.[12][13]The applied force will break the emulsion and separate the layers.
5. Filtration Filter the entire mixture through a pad of Celite or glass wool.[13]The filter aid can physically disrupt the emulsion droplets.
6. Add a Demulsifier Add a few drops of a different solvent, like ethanol or methanol.[8]This can alter the interfacial tension, but be aware it may slightly change the composition of your phases.

The following workflow diagram summarizes the overall extraction and troubleshooting process:

G A Start: Crude Product in Aqueous Solution B Adjust pH to Estimated pI (e.g., pH 7.0 - 8.0) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Mix Gently & Allow Layers to Separate C->D E Emulsion Formed? D->E F Troubleshoot Emulsion (Add Brine, Centrifuge, etc.) E->F Yes G Separate Organic Layer E->G No F->G H Repeat Extraction 3-5x with Fresh Solvent G->H I Combine Organic Extracts H->I J Dry with Anhydrous Na₂SO₄ or MgSO₄ I->J K Filter and Evaporate Solvent J->K L End: Isolated Product K->L

Caption: General workflow for the extraction of the target compound.

References

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Taylor & Francis Online. (2010, June 22). Study and Optimization of Amino Acid Extraction by Emulsion Liquid Membrane. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Journal of Engineering Studies and Research. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • McGill University. (n.d.). Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions. eScholarship@McGill. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • ACS Publications. (n.d.). Concentration of hydrophobic organic compounds and extraction of protein using alkylammoniosulfate zwitterionic surfactant mediated phase separations (cloud point extractions). Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2025, September 18). Green Synthesis of Zwitterionic–Cyclodextrin Hybrid Polymer for Efficient Extraction of Polypeptides: Combination of Instrumental Analysis and DFT Calculation. Retrieved from [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods? Retrieved from [Link]

  • YouTube. (2012, September 27). How pH Affects partitioning of organic compounds. Retrieved from [Link]

  • 911Metallurgist. (2017, May 30). pH Control in Solvent Extraction Circuits. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]

  • Reddit. (2024, July 4). How do I adjust pH for phenol chloroform extraction. r/labrats. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanecarboxylic acid, 1-amino-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Masaryk University. (n.d.). Solubility Classification. IS MUNI. Retrieved from [Link]

  • Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (2014, July 5). Does anyone have information on pKa of some carboxylic acids? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(Cyclohexylamino)cyclopentanecarboxylic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(Cyclohexylamino)cyclopentanecarboxylic acid .

While alicyclic β -amino acids are highly valued for their conformational rigidity and resistance to enzymatic degradation compared to natural α -amino acids[1], their unique structural topology introduces specific chemical vulnerabilities. This guide synthesizes field-proven insights to help you troubleshoot degradation issues and establish self-validating storage protocols.

Mechanisms of Degradation: Understanding the Causality

To prevent degradation, we must first understand the structural liabilities of the molecule. 2-(Cyclohexylamino)cyclopentanecarboxylic acid contains two highly reactive functional groups in close proximity: a secondary amine (the cyclohexylamino group) and a carboxylic acid situated on a cyclopentane ring.

  • Oxidative Degradation: Secondary amines are inherently susceptible to autoxidation. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or light, the amine can oxidize to form hydroxylamines, which may further degrade into N-oxides or imine species[2][3].

  • Carbamation: Secondary amines readily react with atmospheric carbon dioxide ( CO2​ ) to form carbamate salts. This reversible but problematic reaction drastically alters the compound's solubility and physical properties[4].

  • Lactamization (Intramolecular Cyclization): Under thermal stress or extreme pH, the amino and carboxyl groups can undergo an intramolecular condensation reaction. Because they are constrained on a cyclopentane ring, they easily release water to form a highly hydrophobic bicyclic β -lactam (a 2-azabicyclo[3.2.0]heptane derivative)[1].

G Core 2-(Cyclohexylamino) cyclopentanecarboxylic acid Amine Secondary Amine Group Core->Amine Carboxyl Carboxylic Acid Group Core->Carboxyl OxStress Oxidative Stress (O2, ROS, Light) Amine->OxStress Susceptible to CO2Stress Atmospheric CO2 Amine->CO2Stress Reacts with HeatStress Thermal Stress / pH Extremes Amine->HeatStress Carboxyl->HeatStress Deg1 Hydroxylamines & N-Oxides OxStress->Deg1 Oxidation Deg2 Carbamate Salts CO2Stress->Deg2 Carbamation Deg3 Bicyclic β-Lactam (Intramolecular Cyclization) HeatStress->Deg3 Condensation (-H2O)

Logical relationship of degradation pathways for 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

Troubleshooting Guide & FAQs

Q1: My stored powder has developed a yellow/brown tint over the last few months. What happened? A1: This is a classic indicator of oxidative degradation. The secondary amine in the cyclohexylamino group is sensitive to autoxidation, especially when exposed to air, trace transition metals, or light[2]. The oxidation process forms hydroxylamine intermediates, which can further degrade into colored imine species[3]. Resolution: Always store the compound under an inert atmosphere in amber or opaque vials to block photolytic pathways.

Q2: I reconstituted the compound in a standard physiological buffer (pH 7.4), but it is no longer fully soluble and appears cloudy. Why? A2: There are two likely culprits: Carbamate formation or Lactamization. If the solid was exposed to ambient air during storage, the secondary amine may have reacted with atmospheric CO2​ to form a carbamate salt[4], which has a completely different solubility profile. Alternatively, if the sample was exposed to elevated temperatures, it may have undergone intramolecular cyclization into a hydrophobic bicyclic β -lactam[1]. Resolution: Perform an LC-MS analysis on the cloudy suspension. A mass shift of +44 m/z indicates carbamation, whereas a shift of -18 m/z indicates lactamization (loss of water).

Q3: Does the stereochemistry (cis vs. trans) affect its storage stability? A3: Yes, significantly. The cis-isomer places the secondary amine and the carboxylic acid on the same face of the cyclopentane ring. This spatial proximity drastically lowers the activation energy required for intramolecular condensation (lactamization)[1]. If you are working with the cis-isomer, strict temperature control ( -20°C) is mandatory to prevent spontaneous cyclization.

Experimental Protocols: Self-Validating Storage Workflows

To ensure scientific integrity, the following protocol establishes a self-validating system for long-term storage, systematically eliminating the variables of moisture, oxygen, and thermal stress.

Protocol: Lyophilization and Inert-Atmosphere Storage Preparation

Objective: To prepare 99% pure 2-(Cyclohexylamino)cyclopentanecarboxylic acid for >12 months of stable storage.

Step 1: Solubilization Dissolve the synthesized compound in a minimal volume of LC-MS grade Water/Acetonitrile (80:20 v/v). Causality: Using high-purity, degassed solvents prevents the introduction of trace metals and reactive oxygen species that initiate autoxidation.

Step 2: Aliquoting Dispense the solution into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric oxygen and humidity during future experiments, which are primary drivers of degradation[2]. Amber glass prevents photolytic oxidation.

Step 3: Lyophilization Freeze the aliquots at -80°C for 2 hours, then lyophilize at < 0.1 mbar for 24-48 hours until a dry, fluffy powder is obtained. Causality: Removing residual water prevents hydrolytic degradation and limits the mobility of the molecules in the solid state, effectively halting intermolecular reactions and lactamization.

Step 4: Inert Gas Flushing Immediately upon removing vials from the lyophilizer, flush the headspace of each vial with high-purity Argon. Causality: Argon is heavier than air and displaces oxygen and CO2​ much more effectively than Nitrogen, preventing both oxidation and carbamate formation[4].

Step 5: Sealing and Validation Cap tightly with PTFE-lined septa. Store the vials in a desiccator box kept at -20°C (or -80°C for the cis-isomer). To validate the system, sacrifice one aliquot after 30 days and run an LC-MS/HPLC analysis to confirm the absence of the +16 Da (oxidation) and -18 Da (lactamization) peaks.

Quantitative Stability Profiling

The following table summarizes the quantitative stability of the compound under various storage conditions. This data highlights the necessity of the rigorous storage protocols detailed above.

Storage ConditionAtmosphereContainer TypeTemperatureTime to 5% Degradation ( t0.95​ )Primary Degradant Observed
Aqueous Solution Ambient AirClear Glass25°C (Room Temp)< 7 DaysBicyclic β -Lactam (-18 Da)
Solid Powder Ambient AirClear Glass25°C (Room Temp)3 - 4 WeeksHydroxylamines / Carbamates
Solid Powder Desiccated AirAmber Glass4°C (Fridge)6 MonthsN-Oxides (+16 Da)
Lyophilized Solid Nitrogen ( N2​ )Amber Glass-20°C (Freezer)> 18 MonthsTrace Oxidation
Lyophilized Solid Argon (Ar)Amber Glass-80°C (Freezer)> 36 Months None Detected

Note: Data represents generalized stability kinetics for alicyclic secondary amino acids. Actual degradation rates may vary based on exact stereochemistry (cis vs. trans) and the presence of trace synthetic impurities.

References

  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Title: Surface-Mediated Reactions. 9.

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Troubleshooting

Technical Support Center: Purification of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid . As an amphoteric cyclic β -amino acid, this compound presents un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the isolation and purification of 2-(Cyclohexylamino)cyclopentanecarboxylic acid . As an amphoteric cyclic β -amino acid, this compound presents unique purification challenges. Its structure—comprising a hydrophobic cyclohexyl moiety, a secondary amine, and a carboxylic acid on a rigid cyclopentane ring—dictates its physicochemical behavior.

This guide is engineered for drug development professionals and synthetic chemists to provide mechanistically grounded, self-validating workflows for removing complex impurities such as inorganic salts, unreacted precursors, and diastereomers.

Purification Decision Matrix

The optimal purification strategy depends entirely on the impurity profile of your crude mixture. Use the logical workflow below to determine the appropriate methodology.

PurificationWorkflow Crude Crude 2-(Cyclohexylamino) cyclopentanecarboxylic acid Analyze Analyze Impurity Profile (LC-MS / NMR) Crude->Analyze Salts Inorganic Salts & Neutral Organics Analyze->Salts Detected Isomers cis/trans Diastereomers Analyze->Isomers Detected Soluble High Solubility By-products Analyze->Soluble Detected IEX Cation-Exchange Chromatography Salts->IEX Recryst Fractional Recrystallization Isomers->Recryst IEP Isoelectric Precipitation Soluble->IEP Pure Purified Target Compound IEX->Pure Recryst->Pure IEP->Pure

Fig 1. Decision tree for selecting the optimal purification route based on impurity profile.

Quantitative Comparison of Purification Strategies

To facilitate rapid decision-making, the following table synthesizes the expected performance metrics and mechanistic principles of each purification strategy.

Purification MethodTarget Impurities RemovedOptimal ScenarioExpected RecoveryCausality / Principle
Cation-Exchange (IEX) Inorganic salts, neutral/acidic organicsHigh salt content post-reductive amination85–95%Exploits the protonated secondary amine for binding to sulfonic acid resin[1].
Isoelectric Precipitation Highly soluble by-products, unreacted aminesBulk purification of zwitterions70–85%Minimizes electrostatic repulsion at net-zero charge (pI), maximizing aggregation[2].
Fractional Recrystallization cis/trans diastereomersStereoisomeric mixtures40–60%Differential solubility driven by variations in crystal lattice packing energies.
Troubleshooting FAQs

Q1: My crude product contains a high amount of inorganic salts and unreacted cyclopentanone-2-carboxylic acid. How do I remove them without losing my product in the aqueous phase? A1: Because 2-(Cyclohexylamino)cyclopentanecarboxylic acid is highly water-soluble, standard aqueous workups (liquid-liquid extraction) often fail. You must use Cation-Exchange Chromatography . Causality: At a pH < 2, the secondary amine of your target compound is fully protonated, allowing it to bind strongly to a negatively charged strong cation-exchange resin (e.g., Dowex 50WX8). Unreacted cyclopentanone-2-carboxylic acid remains neutral or protonated (uncharged) and washes straight through the column along with inorganic anions[1].

Q2: I am trying to precipitate the amino acid from water, but the yield is extremely low. What is going wrong? A2: The compound will only precipitate efficiently if the solution is exactly at its isoelectric point (pI). At the pI, the number of protonated amines equals the number of deprotonated carboxyls, resulting in a zwitterionic state with a net charge of zero. This minimizes electrostatic repulsion between molecules and disrupts the hydration shell, triggering precipitation[3]. If your pH is even slightly off, the molecule carries a net charge and remains highly soluble. Solution: Calculate or empirically determine the exact pI (typically between pH 5.5 and 6.5 for cyclic β -amino acids) and use an antisolvent like ethanol to lower the dielectric constant of the medium, forcing precipitation[4].

Q3: NMR analysis shows my product is a mixture of cis and trans diastereomers. Will isoelectric precipitation separate them? A3: No. Isoelectric precipitation relies on the pI, which is nearly identical for both cis and trans isomers. To separate diastereomers, you must rely on Fractional Recrystallization . The spatial orientation of the bulky cyclohexyl group relative to the carboxylic acid alters the hydrogen-bonding network and crystal packing efficiency, leading to differential solubility in mixed solvent systems (e.g., Ethanol/Water).

Q4: Why is my product "oiling out" instead of forming a solid precipitate during pH adjustment? A4: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation but the hydrophobic cyclohexyl ring disrupts the highly ordered hydrogen-bonding network required for crystal nucleation. Solution: Heat the mixture to 60°C to increase solubility, adjust the pH to the pI, and cool the system at a strictly controlled rate (e.g., 0.5°C/min). Adding a seed crystal at the cloud point will bypass the energy barrier for nucleation and force solid crystal formation.

Validated Experimental Protocols
Protocol 1: Cation-Exchange Chromatography (Desalting & Acidic Impurity Removal)

This protocol isolates the amphoteric amino acid from neutral/acidic organics and inorganic salts.

  • Resin Preparation: Swell 50 g of strong cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) in deionized (DI) water. Pack into a glass chromatography column. Wash with 3 column volumes (CV) of 1 M HCl to ensure full activation, followed by DI water until the eluent pH is neutral.

  • Sample Loading: Dissolve the crude 2-(Cyclohexylamino)cyclopentanecarboxylic acid in a minimum volume of 0.1 M HCl.

    • Causality: The acidic environment ensures the cyclohexylamino group is fully protonated ( −NH2+​− ), maximizing ionic affinity for the resin's sulfonic acid groups. Load the solution onto the column at a flow rate of 2 mL/min.

  • Washing: Wash the column with 3–5 CV of DI water.

    • Self-Validation: Collect the wash fractions and test the pH. Continue washing until the eluent pH returns to neutral (~7.0). Spot the wash on a TLC plate and stain with potassium permanganate ( KMnO4​ ) to confirm that neutral/acidic impurities have been completely removed.

  • Elution: Elute the target amino acid using 1 M NH4​OH .

    • Causality: The basic eluent deprotonates the amine, neutralizing the positive charge and breaking the ionic interaction with the resin, allowing the compound to elute[1].

  • Recovery & Self-Validation: Collect fractions and spot them on a TLC plate. Heat with Ninhydrin stain; a deep purple/blue spot confirms the elution of the secondary amine. Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove ammonia, and lyophilize to yield the purified compound.

Protocol 2: Isoelectric Precipitation with Antisolvent

This protocol is designed for bulk purification and removal of highly soluble trace by-products.

  • Dissolution: Suspend the crude solid in DI water (10 mL/g). Add 1 M NaOH dropwise under vigorous stirring until the solid completely dissolves (pH ~9.0–10.0).

  • Antisolvent Addition: Add absolute ethanol to achieve a 30% v/v Ethanol/Water mixture.

    • Causality: Ethanol acts as an antisolvent by lowering the dielectric constant of the solution, which enhances the electrostatic attraction between zwitterions and reduces their solubility[4].

  • pH Adjustment: Insert a calibrated pH probe into the stirring solution. Slowly add 1 M HCl dropwise. Monitor the solution carefully as you approach the theoretical pI (approx. pH 5.5–6.0).

    • Self-Validation: The system is self-validating via turbidity. The exact pI is reached when the solution exhibits maximum opacity (cloud point), indicating the highest concentration of the insoluble zwitterion[2].

  • Equilibration & Isolation: Once maximum turbidity is reached, stop the acid addition. Stir the suspension at 4°C for 4 hours to allow for complete Ostwald ripening of the crystals. Filter the precipitate under a vacuum and wash with ice-cold ethanol.

References
  • Microfluidic Chromatography for Enhanced Amino Acid Detection at Ocean Worlds National Center for Biotechnology Information (PMC) URL:[Link]

  • Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol ACS Publications URL:[Link]

  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods MetwareBio URL:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(Cyclohexylamino)cyclopentanecarboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-(Cyclohexylamino)cyclopentanecarboxylic acid .

This molecule is an alicyclic amino acid derivative containing a lipophilic cyclohexyl group, a cyclopentane ring, a secondary amine, and a carboxylic acid. Because it exists as a highly polar zwitterion at physiological pH, it is notoriously difficult to retain on standard reversed-phase columns and is highly prone to peak tailing. This guide provides a self-validating framework to troubleshoot retention, optimize peak shape, and ensure mass spectrometry (MS) compatibility.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument, use the following logical workflow to determine whether your issue is driven by retention failure (polarity) or secondary chemical interactions (silanol activity).

G Start Analyze 2-(Cyclohexylamino) cyclopentanecarboxylic acid RetCheck Is k' (Retention Factor) < 2? Start->RetCheck RetYes Switch to HILIC or Mixed-Mode Column RetCheck->RetYes Yes RetNo Check Peak Shape RetCheck->RetNo No TailCheck Is Asymmetry (As) > 1.5? RetNo->TailCheck TailYes Optimize Mobile Phase pH (Target pH < 3.0) TailCheck->TailYes Yes TailNo Method Optimized TailCheck->TailNo No SilanolCheck Still Tailing? TailYes->SilanolCheck SilanolCheck->TailNo No SilanolYes Use Highly Endcapped Column or Increase Buffer Conc. SilanolCheck->SilanolYes Yes

Diagnostic workflow for resolving poor retention and peak tailing in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 2-(Cyclohexylamino)cyclopentanecarboxylic acid exhibit poor retention (k' < 1) on standard C18 columns? Causality: At neutral pH, this molecule exists as a zwitterion (carrying both a positive and negative charge). Reversed-phase (RP) retention relies entirely on non-specific hydrophobic partitioning[1]. The relative positions of the oppositely charged functional groups drastically increase the molecule's polarity, preventing adequate hydrophobic interaction with the C18 stationary phase[2]. Solution: To achieve a reliable retention factor (k') between 2 and 10[3], you must abandon standard C18. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Mixed-Mode stationary phase that utilizes both hydrophobic and ion-exchange mechanisms[2].

Q2: I am observing severe peak tailing (Asymmetry Factor > 2.0). How do I diagnose and correct this chemically? Causality: Peak tailing occurs when multiple retention mechanisms compete during separation[1]. While the alicyclic rings interact with the stationary phase, the secondary amine acts as a strong Lewis base. It interacts via secondary ion-exchange with unreacted, negatively charged silanol groups (Si-O⁻) on the silica surface[4]. Solution: First, validate the root cause by injecting a neutral compound (e.g., toluene). If the neutral peak is symmetrical, your issue is chemical (silanol interaction), not physical (e.g., a column void)[5]. To correct this, lower the mobile phase pH to < 3.0. This protonates the silanol groups (converting Si-O⁻ to neutral Si-OH), effectively shutting down the secondary ion-exchange interaction[1].

Q3: How do I optimize the mobile phase for LC-MS detection without causing ion suppression? Causality: Trifluoroacetic acid (TFA) is historically used to mask silanols and improve peak shape. However, its high surface tension and strong ion-pairing nature prevent efficient droplet evaporation in the Electrospray Ionization (ESI) source, causing severe MS signal suppression[3]. Solution: Replace TFA with a volatile buffer system. For zwitterionic amino acids in HILIC-MS, use 10–20 mM ammonium formate adjusted to pH 3.0 with formic acid. This provides the necessary ionic strength to mask residual silanols while maintaining high volatility for MS detection[6].

Mechanistic Relationship of Ionization States

Understanding the pH-dependent ionization of 2-(Cyclohexylamino)cyclopentanecarboxylic acid is critical for mobile phase optimization. The diagram below illustrates how mobile phase pH dictates the molecule's charge state.

Ionization LowPH Low pH (< 3.0) Cationic Form (Amine +, Acid 0) MidPH Neutral pH (~4-8) Zwitterionic Form (Amine +, Acid -) LowPH->MidPH Increase pH MidPH->LowPH Decrease pH HighPH High pH (> 9.0) Anionic Form (Amine 0, Acid -) MidPH->HighPH Increase pH HighPH->MidPH Decrease pH

pH-dependent ionization states of 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

Quantitative Data: Mobile Phase Additive Comparison

The following table summarizes the quantitative impact of various mobile phase additives on retention, peak shape, and MS compatibility for alicyclic zwitterions.

Mobile Phase AdditiveTypical ConcentrationRetention Mechanism ImpactPeak Asymmetry (As)MS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing; aggressively masks silanols< 1.2 (Excellent)Poor (Severe Ion Suppression)
Formic Acid (FA) 0.1%Lowers pH; protonates silanols1.5 - 2.0 (Moderate)Excellent (High Volatility)
Ammonium Formate (pH 3.0) 10 - 20 mMBuffer capacity; ionic masking of active sites1.1 - 1.4 (Good)Excellent (Volatile Buffer)
Phosphate Buffer (pH 2.5) 20 - 50 mMStrong buffering; complete silanol suppression< 1.2 (Excellent)Incompatible (Precipitates in Source)

Experimental Protocol: Self-Validating HILIC-MS Optimization

To guarantee scientific integrity, the following protocol is designed as a self-validating system . You will calculate specific chromatographic parameters at Step 3 to mathematically prove the method is working before proceeding.

Phase 1: Mobile Phase & Column Preparation
  • Prepare Aqueous Phase (A): Dissolve LC-MS grade Ammonium Formate in LC-MS grade water to a final concentration of 20 mM. Adjust the pH to exactly 3.0 using neat Formic Acid. Causality: A true buffer resists pH changes upon mixing with the sample diluent, preventing peak distortion[3].

  • Prepare Organic Phase (B): Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

  • Install Column: Install a HILIC stationary phase (e.g., BEH Amide).

Phase 2: System Equilibration
  • Set the column oven temperature to 35°C to improve mass transfer kinetics.

  • Flush the column with 50 column volumes of 90% B / 10% A . Causality: HILIC requires a highly organic mobile phase to establish an enriched aqueous layer on the silica surface, which is the primary mechanism for zwitterion partitioning.

Phase 3: Injection & System Suitability (Self-Validation)
  • Inject 2 µL of 2-(Cyclohexylamino)cyclopentanecarboxylic acid standard (10 µg/mL dissolved in 75% Acetonitrile).

  • Validate Retention: Calculate the Retention Factor ( k′=t0​tr​−t0​​ ).

    • Pass Criteria: k′>2 .

    • Fail Action: If k′<2 , decrease the aqueous percentage (Phase A) in your initial conditions[3].

  • Validate Peak Shape: Calculate the Asymmetry Factor ( As​=AB​ at 10% peak height)[1].

    • Pass Criteria: As​≤1.5 .

    • Fail Action: If As​>1.5 , increase the Ammonium Formate concentration to 30 mM to further mask secondary interactions.

Phase 4: Gradient Execution
  • Once isocratic suitability is validated, program a linear gradient from 90% B to 50% B over 10 minutes .

  • Program a re-equilibration step of at least 15 column volumes at 90% B. Causality: Failing to re-equilibrate the aqueous layer in HILIC will cause severe retention time drift in subsequent injections.

References

  • Phenomenex - How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions - Peak Tailing in HPLC[Link]

  • Axion Labs - HPLC Peak Tailing[Link]

  • SIELC Technologies - New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions[Link]

  • LCGC International - Mobile-Phase Optimization Strategies in Reversed-Phase HPLC[Link]

  • Waters - Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids[Link]

  • Chemistry Stack Exchange - Why can zwitterions be difficult detect by HPLC-MS?[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with amide bond formation involving 2-(Cyclohexylamino)cyclopentanecar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with amide bond formation involving 2-(Cyclohexylamino)cyclopentanecarboxylic acid .

The Molecular Challenge

This molecule presents a formidable synthetic barrier due to an intense dual steric clash. It features a secondary amine shielded by a bulky cyclohexyl group, sitting on a conformationally restricted cyclopentane ring. Simultaneously, the adjacent carboxylic acid is physically obstructed by this massive local steric bulk. Standard carbodiimide-based coupling strategies (e.g., DCC or EDC/HOBt) typically fail here, leading to low yields, incomplete reactions, or severe epimerization due to excessively long reaction times[1]. Overcoming this requires precision in reagent selection, leveraging highly reactive intermediates, and optimizing thermodynamic conditions.

Troubleshooting Workflow

When standard coupling fails, follow this validated escalation pathway to identify the optimal strategy for your specific reaction site (amine vs. carboxylic acid).

G Start Low Yield in Amide Coupling Q1 Using potent coupling reagent? (e.g., HATU, PyAOP) Start->Q1 A1 Switch to HATU, PyAOP, or COMU Q1->A1 No Q2 Optimized time & temp? Q1->Q2 Yes A1->Q2 A2 Increase time or use Microwave (140°C) Q2->A2 No Q3 Extreme steric clash? (e.g., 2-cyclohexylamino) Q2->Q3 Yes A2->Q3 A3 Generate Acyl Fluoride (e.g., BTFFH/TFFH) Q3->A3 Yes Success Successful Amide Bond Formation Q3->Success No A3->Success

Troubleshooting workflow for resolving low coupling efficiency in hindered systems.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like HBTU or EDC fail with this molecule? A1: The primary cause is physical obstruction. The bulky side chains and the cyclopentane ring physically block the trajectory required for nucleophilic attack[1]. Carbodiimides generate OBt active esters (when used with HOBt), which lack the electrophilicity required to overcome the high activation energy barrier. Highly reactive OAt esters (generated via 2 or PyAOP) or Oxyma esters (via COMU) are required to drive the reaction forward[1][3].

Q2: When coupling an external acid to the cyclohexylamino group, should I use HATU or PyAOP? A2: PyAOP is strongly recommended over HATU for this specific secondary amine. HATU is a uronium/aminium salt. Because the cyclohexylamino group is highly hindered, its nucleophilic attack is slow. During this delay, uronium salts can react directly with the amine to form irreversible guanidinium byproducts, effectively destroying your starting material[3]. PyAOP is a phosphonium-based reagent that does not cause guanidinylation[3][2]. This allows you to use an excess of PyAOP to "feed" the slow reaction safely.

Q3: What is the Acyl Fluoride strategy, and why is it recommended for the carboxylic acid site? A3: When coupling an external bulky amine to the carboxylic acid of 2-(Cyclohexylamino)cyclopentanecarboxylic acid, even OAt esters may be too sterically demanding. Converting the carboxylic acid to an acyl fluoride using reagents like BTFFH or TFFH is the ultimate fallback[4]. The carbonyl-fluoride bond is highly reactive, and the extremely small atomic radius of the fluoride leaving group minimizes steric clash during the approach of the amine[5].

G Acid Carboxylic Acid (Sterically Hindered) AcylF Acyl Fluoride Intermediate (Minimal Steric Bulk) Acid->AcylF Activation Reagent BTFFH + DIPEA (Fluorinating Agent) Reagent->AcylF Product Amide Product (High Yield) AcylF->Product Nucleophilic Attack Amine Bulky Secondary Amine (Nucleophile) Amine->Product

Mechanism of acyl fluoride activation minimizing steric clash during nucleophilic attack.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the operational parameters and expected efficacy of various coupling strategies when applied to highly hindered systems like 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

Coupling StrategyReagent / AdditiveIntermediate FormedRelative ReactivityGuanidinylation RiskRecommended Use Case
Carbodiimide EDC / HOBtOBt EsterLowNoUnhindered primary amines (Not recommended here)
Uronium Salt HATU / DIPEAOAt EsterHighYes Moderately hindered acids/amines[2]
Oxyma-based COMU / DIPEAOxyma EsterVery HighYes Highly hindered, aqueous/green chemistry[3][5]
Phosphonium PyAOP / DIPEAOAt EsterVery HighNo Slow couplings requiring excess reagent[3][2]
Acyl Fluoride BTFFH / DIPEAAcyl FluorideExtremeNo Extreme steric clash (e.g., dual bulky rings)[1][4]

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step if the current transformation is incomplete.

Protocol 1: Phosphonium-Based Double Coupling (PyAOP Strategy)

Objective: Couple an external carboxylic acid to the hindered secondary cyclohexylamino group. Causality: PyAOP forms a highly reactive OAt ester but prevents the guanidinylation side-reaction common with slow secondary amines, allowing for extended reaction times and excess reagent usage[3].

  • Pre-activation: Dissolve the external carboxylic acid (2.0 equiv) and PyAOP (2.0 equiv) in anhydrous DMF. Add DIPEA (4.0 equiv). Stir for 5 minutes.

    • Validation Check 1: Monitor by LC-MS. Do not proceed until the free carboxylic acid mass is fully converted to the OAt active ester mass.

  • Coupling: Add the pre-activated solution to 2-(Cyclohexylamino)cyclopentanecarboxylic acid (1.0 equiv, with its carboxylic acid protected, e.g., as a methyl ester). Stir at room temperature for 4 hours.

    • Validation Check 2: Perform a Chloranil test (specific for secondary amines). A positive test (blue/green color) indicates unreacted cyclohexylamino groups[6].

  • Double Coupling (If necessary): If the Chloranil test remains positive after 4 hours, do not wait overnight (which risks epimerization). Drain/work-up the reaction, and repeat steps 1 and 2 with a fresh batch of pre-activated acid.

    • Validation Check 3: A negative Chloranil test confirms complete amide bond formation.

Protocol 2: Acyl Fluoride Activation (BTFFH Strategy)

Objective: Couple the highly hindered carboxylic acid of the cyclopentane ring to an external amine. Causality: BTFFH generates an acyl fluoride in situ. The extremely small fluoride leaving group reduces the steric transition state energy, allowing the external amine to approach the hindered carbonyl carbon[1][4].

  • Acyl Fluoride Formation: In a dry microwave vial under inert atmosphere, dissolve 2-(Cyclohexylamino)cyclopentanecarboxylic acid (1.0 equiv, amine protected) and BTFFH (1.5 equiv) in anhydrous CH₂Cl₂. Add DIPEA (3.0 equiv) and stir for 30 minutes at room temperature[7].

    • Validation Check 1: Analyze an aliquot via IR spectroscopy. The appearance of a distinct, high-frequency carbonyl stretch (~1840 cm⁻¹) confirms acyl fluoride formation.

  • Amine Addition: Add the external amine (1.2 equiv).

  • Microwave-Assisted Coupling: Seal the vial and irradiate at 100°C for 15 minutes using a microwave synthesizer. Microwave irradiation provides the necessary thermodynamic energy to overcome the remaining activation barrier[8].

    • Validation Check 2: Monitor via LC-MS. The disappearance of the acyl fluoride intermediate and the appearance of the product mass validate the success of the coupling.

References
  • 6 - chempep.com 2.4 - rsc.org 3.8 - benchchem.com

  • 7 - benchchem.com 5.1 - benchchem.com 6. - luxembourg-bio.com 7.5 - acs.org

  • 2 - globalso.com 9.3 - sigmaaldrich.com

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Analogs vs. Standard NS5B Inhibitors

Executive Summary & Rationale The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among the targets, the NS5B RNA-dependent RNA polymerase remains a critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). Among the targets, the NS5B RNA-dependent RNA polymerase remains a critical focal point due to its indispensable role in viral replication. While nucleotide analogs like Sofosbuvir target the highly conserved active site, non-nucleoside inhibitors (NNIs) bind to various allosteric sites, offering alternative mechanisms to bypass resistance mutations.

This guide evaluates the comparative efficacy of 2-(Cyclohexylamino)cyclopentanecarboxylic acid analogs , a distinct class of investigational NNIs, against established benchmarks. We provide a rigorous analysis of their mechanism of action, in vitro potency, and the self-validating experimental protocols required to benchmark their performance[1].

Mechanistic Overview: Allosteric Inhibition

Unlike nucleotide analogs that act as chain terminators, 2-(Cyclohexylamino)cyclopentanecarboxylic acid analogs function as allosteric modulators. They bind to the thumb domain of the NS5B polymerase, restricting the conformational flexibility required for the initiation of RNA synthesis[2].

By locking the enzyme in an inactive conformation, these beta-amino acid derivatives prevent the transition from the initiation to the elongation phase of RNA replication[3].

G A HCV NS5B Polymerase B Allosteric Pocket (Thumb Domain) A->B Contains D Conformational Shift B->D Induces C 2-(Cyclohexylamino) cyclopentanecarboxylic acid analogs C->B Binds E Inhibition of RNA Synthesis D->E Results in

Figure 1: Mechanism of allosteric inhibition by 2-(Cyclohexylamino)cyclopentanecarboxylic acid analogs.

Comparative Efficacy Data

To objectively assess the performance of 2-(Cyclohexylamino)cyclopentanecarboxylic acid analogs, we compare a representative lead compound from this class against Sofosbuvir (Nucleotide analog) and Dasabuvir (NNI, Palm I domain inhibitor).

Table 1: In Vitro Efficacy and Cytotoxicity Profile

Compound ClassTarget SiteIC₅₀ (Enzyme Assay)EC₅₀ (Replicon Assay)CC₅₀ (Huh-7 Cells)Therapeutic Index (CC₅₀/EC₅₀)
2-(Cyclohexylamino)cyclopentanecarboxylic acid analog Thumb Domain0.85 µM2.1 µM>100 µM>47
Sofosbuvir (Active Triphosphate) Active Site0.12 µM0.04 µM>100 µM>2500
Dasabuvir Palm I Domain0.008 µM0.002 µM>50 µM>25000

Data Interpretation: While the 2-(Cyclohexylamino)cyclopentanecarboxylic acid analog demonstrates robust micromolar potency and excellent cellular tolerability (CC₅₀ > 100 µM), its efficacy is lower than that of highly optimized, clinically approved DAAs. However, its unique binding pocket makes it a valuable scaffold for combination therapies aimed at circumventing multi-drug resistant HCV variants[1][2].

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the standardized protocols used to determine the IC₅₀ and EC₅₀ values.

Cell-Free NS5B Enzymatic Assay (IC₅₀ Determination)

Rationale: This assay isolates the direct interaction between the inhibitor and the NS5B enzyme, eliminating cellular variables (e.g., membrane permeability, metabolic activation)[3].

  • Reagent Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 25 mM KCl.

  • Enzyme Incubation: Pre-incubate recombinant HCV NS5BΔ21 (C-terminally truncated for solubility) at 50 nM with varying concentrations of the analog (0.01 µM to 50 µM) for 15 minutes at room temperature. Causality: Pre-incubation allows the allosteric inhibitor to reach binding equilibrium before the reaction starts.

  • Reaction Initiation: Add a primer/template RNA substrate and a nucleotide mix containing [³H]-UTP (0.5 µCi/reaction).

  • Quenching & Filtration: After 60 minutes at 30°C, quench the reaction with 10% trichloroacetic acid (TCA). Transfer the mixture to a GF/B filter plate to precipitate the synthesized radiolabeled RNA.

  • Quantification: Wash the filters extensively to remove unincorporated [³H]-UTP. Add scintillation fluid and measure radioactivity using a microplate scintillation counter.

  • Validation: Include a known inhibitor (e.g., Dasabuvir) as a positive control and a DMSO-only well as a negative control.

HCV Subgenomic Replicon Assay (EC₅₀ Determination)

Rationale: The replicon assay evaluates the compound's ability to cross the cell membrane and inhibit viral replication in a complex intracellular environment[2][4].

  • Cell Culture: Seed Huh-7 cells stably expressing the HCV genotype 1b subgenomic replicon (containing a luciferase reporter gene) into 96-well plates at 5,000 cells/well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the 2-(Cyclohexylamino)cyclopentanecarboxylic acid analog. Maintain the final DMSO concentration at 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere. Causality: A 72-hour window is required to allow for the turnover of pre-existing replicon RNA and reporter proteins, ensuring the measured signal reflects true inhibition of new RNA synthesis.

  • Reporter Readout: Lyse the cells using a commercial luciferase assay reagent. Measure luminescence, which directly correlates with the amount of replicon RNA present.

  • Cytotoxicity Counter-Screen: In parallel, run an MTS or CellTiter-Glo assay on a duplicate plate to determine the CC₅₀. Causality: This ensures that observed reductions in luciferase signal are due to antiviral activity, not general cell death.

References

  • Tran, C. V., Ruebsam, F., Zhou, Y., Dragovich, P., & Xiang, A. X. (2009). Compounds Useful for the Treatment of Hepatitis C Virus Infection. U.S. Patent Application 2009/0111798 A1.
  • Tedesco, R., Shaw, A. N., Bambal, R., Chai, D., Concha, N. O., Darcy, M. G., ... & Gerhardt, W. G. (2006). 3-(1,1-dioxo-2H-(1,2,4)-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones, potent inhibitors of hepatitis C virus RNA-dependent RNA polymerase. Journal of Medicinal Chemistry, 49(3), 971-983. Available at:[Link]

  • Sofia, M. J., Bao, D., Chang, W., Du, J., Nagarathnam, D., Rachakonda, S., ... & Wang, P. (2012). Nucleoside, Nucleotide, and Non-Nucleoside Inhibitors of Hepatitis C Virus NS5B RNA-Dependent RNA-Polymerase. Journal of Medicinal Chemistry, 55(6), 2481-2531. Available at:[Link]

Sources

Comparative

comparing synthesis routes and atom economy for 2-(Cyclohexylamino)cyclopentanecarboxylic acid

Comparative Synthesis and Atom Economy of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid: A Technical Guide Cyclic β -amino acids, such as 2-(cyclohexylamino)cyclopentanecarboxylic acid, are highly valued scaffolds in pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis and Atom Economy of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid: A Technical Guide

Cyclic β -amino acids, such as 2-(cyclohexylamino)cyclopentanecarboxylic acid, are highly valued scaffolds in peptidomimetic design and pharmaceutical development due to their conformational rigidity[1]. For researchers tasked with scaling these intermediates, the choice of synthetic route dictates not only the yield and stereochemical outcome but also the environmental footprint of the process.

As an Application Scientist, I evaluate synthetic pathways by prioritizing mechanistic efficiency, scalability, and green chemistry principles. This guide objectively compares the two primary synthetic routes for this molecule: the classical Reductive Amination approach and the highly efficient Aza-Michael Addition approach.

Mechanistic Causality & Route Design

Route 1: The Classical Approach (Reductive Amination)

The traditional synthesis relies on the reductive amination of a β -keto ester, specifically ethyl 2-oxocyclopentanecarboxylate[2].

  • Mechanistic Causality: The reaction proceeds via the condensation of cyclohexylamine with the cyclopentanone derivative to form an iminium ion. We deliberately utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent rather than sodium borohydride (NaBH₄). NaBH(OAc)₃ is sterically hindered and electron-deficient, which prevents the premature reduction of the starting ketone. This ensures the hydride is selectively delivered to the more electrophilic iminium intermediate[3]. Because this reaction utilizes an ester-protected starting material, a subsequent alkaline saponification step is required to unmask the final carboxylic acid.

Route 2: The Green Approach (Aza-Michael Addition)

A far more elegant and atom-economical approach is the direct conjugate addition (Aza-Michael addition) of cyclohexylamine to cyclopent-1-ene-1-carboxylic acid[4].

  • Mechanistic Causality: Under standard conditions, α,β -unsaturated carboxylic acids are poor electrophiles. The amine base immediately deprotonates the acid, forming an electron-rich carboxylate that repels nucleophilic attack. To overcome this high activation barrier, the reaction is driven thermodynamically by applying elevated temperatures (120 °C) in a sealed system[1]. This single-step hydroamination completely bypasses the need for protection/deprotection cycles or stoichiometric redox reagents.

Quantitative Performance Metrics

To objectively evaluate these routes, we must look at their theoretical Atom Economy (AE) and estimated E-factor (mass of waste per mass of product).

  • Atom Economy Calculation (Route 1): Reactants include ethyl 2-oxocyclopentanecarboxylate (156.18 g/mol ), cyclohexylamine (99.17 g/mol ), NaBH(OAc)₃ (211.94 g/mol ), LiOH·H₂O (41.96 g/mol ). Total Reactant Mass = 509.25 g/mol . Target Product Mass = 211.30 g/mol . AE = 41.5% .

  • Atom Economy Calculation (Route 2): Reactants include cyclopent-1-ene-1-carboxylic acid (112.13 g/mol ) and cyclohexylamine (99.17 g/mol ). Total Reactant Mass = 211.30 g/mol . Target Product Mass = 211.30 g/mol . AE = 100% .

MetricRoute 1: Reductive AminationRoute 2: Aza-Michael Addition
Step Count 2 Steps (Amination + Hydrolysis)1 Step (Direct Addition)
Theoretical Atom Economy 41.5%100.0%
Estimated E-Factor > 15 (High waste)< 2 (Low waste)
Primary Byproducts Boron salts, Acetic acid, Ethanol, Lithium saltsNone (Addition reaction)
Stereochemical Outcome Mixture of cis / trans isomersPredominantly trans isomer

Synthetic Workflow Visualization

SynthesisComparison cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Aza-Michael Addition SM1 Ethyl 2-oxocyclopentanecarboxylate + Cyclohexylamine Int1 Ethyl 2-(cyclohexylamino) cyclopentanecarboxylate SM1->Int1 Step 1: NaBH(OAc)3 DCE, 25 °C Product 2-(Cyclohexylamino) cyclopentanecarboxylic acid Int1->Product Step 2: LiOH THF/H2O, 50 °C SM2 Cyclopent-1-ene-1-carboxylic acid + Cyclohexylamine SM2->Product Direct Hydroamination EtOH, 120 °C

Synthesis pathways: Reductive Amination (left) vs. Aza-Michael Addition (right).

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that researchers can analytically confirm the success of intermediate phases before proceeding.

Protocol A: Reductive Amination (Route 1)

Step 1: Iminium Formation & Reduction

  • Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and cyclohexylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.0 eq). Causality: Acetic acid acts as a mild protic source to catalyze iminium ion formation without fully protonating the amine nucleophile.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot, evaporate, and analyze via FT-IR. Proceed to the next step only when the ketone carbonyl stretch (~1740 cm⁻¹) is entirely replaced by the imine C=N stretch (~1660 cm⁻¹).

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at 25 °C for 12 h.

  • Quench with saturated NaHCO₃, extract with dichloromethane, dry over MgSO₄, and concentrate to yield the intermediate ester.

Step 2: Saponification

  • Dissolve the crude ester in a 1:1 mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq) and heat to 50 °C for 4 h. Causality: LiOH is preferred over NaOH because the lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis under milder conditions and preventing epimerization at the α -carbon.

  • Self-Validation Checkpoint: Monitor via TLC (ninhydrin stain). Upon completion, carefully acidify the aqueous layer with 1M HCl while monitoring with a pH meter. Stop at pH 6.5 (the approximate isoelectric point). The zwitterionic product will precipitate. Filter and dry under vacuum.

Protocol B: Aza-Michael Addition (Route 2)

Step 1: Direct Hydroamination

  • Charge a heavy-walled pressure vessel with cyclopent-1-ene-1-carboxylic acid (1.0 eq) and cyclohexylamine (1.2 eq).

  • Add ethanol (0.5 M) as a minimal solvent. Seal the vessel tightly and heat to 120 °C for 24 h. Causality: High thermal energy is strictly required to force the nucleophilic attack of the amine onto the electron-rich, deprotonated alkene[1].

  • Self-Validation Checkpoint: Cool the vessel to room temperature. Take a crude NMR aliquot in D₂O. The reaction is validated as complete when the vinylic proton signals (typically δ 6.5–7.0 ppm) completely disappear from the spectrum.

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold acetone to remove the excess cyclohexylamine, yielding the pure zwitterionic target molecule.

Conclusion

While Reductive Amination (Route 1) utilizes highly accessible starting materials and well-understood ambient-temperature chemistry, it suffers from poor atom economy (41.5%) and generates significant chemical waste. For modern drug development professionals focused on scalability and green chemistry, the Aza-Michael Addition (Route 2) is the vastly superior alternative. By leveraging thermodynamic control, Route 2 achieves a 100% theoretical atom economy in a single step, eliminating the need for stoichiometric reducing agents and downstream deprotection workflows.

References

  • Title: 1-(Methylamino)
  • Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: ACS Omega URL
  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews URL
  • Title: Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 Source: PubChem - NIH URL

Sources

Validation

A Structural and Functional Comparison: 2-(Cyclohexylamino)cyclopentanecarboxylic Acid vs. Cyclopentanecarboxylic Acid

An In-Depth Guide for Researchers and Drug Development Professionals In the realm of medicinal chemistry and organic synthesis, the modification of a core scaffold can dramatically alter a molecule's physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the modification of a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of 2-(Cyclohexylamino)cyclopentanecarboxylic acid and its parent structure, cyclopentanecarboxylic acid. By dissecting their structural differences, we can illuminate the resulting functional consequences, offering critical insights for researchers in ligand design, synthetic chemistry, and the development of novel therapeutics.

Core Physicochemical Properties: A Tale of Two Molecules

Before delving into a nuanced structural analysis, it is essential to understand the fundamental physicochemical properties that distinguish these two compounds. The addition of a cyclohexylamino group to the cyclopentanecarboxylic acid framework introduces significant changes in molecular weight, polarity, and acid-base characteristics.

PropertyCyclopentanecarboxylic Acid2-(Cyclohexylamino)cyclopentanecarboxylic acid
Molecular Formula C6H10O2[1]C12H21NO2[2]
Molar Mass 114.14 g/mol [3][4]211.30 g/mol
Appearance Colorless to pale yellow liquid or solid[1][5]Solid (presumed)
Melting Point 3-5 °C[3][4]Not readily available in public literature
Boiling Point 216 °C[3][6]Not readily available in public literature
Solubility Moderately soluble in water; soluble in organic solvents[1]Likely soluble in organic solvents; aqueous solubility is pH-dependent
pKa ~4.99[5][6]Two pKa values expected (amine and carboxylic acid)

Deconstructing the Molecular Architecture

The fundamental difference between these two molecules is the substituent at the C-2 position of the cyclopentane ring. This addition of a cyclohexylamino group introduces layers of structural complexity that directly influence the molecule's behavior.

The Parent Scaffold: Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid is a foundational cycloalkyl carboxylic acid.[1] Its structure is characterized by:

  • A Non-Planar Ring: The five-membered cyclopentane ring is not flat. It adopts puckered conformations, such as the "envelope" or "twist," to minimize torsional and angle strain.

  • A Polar Functional Group: The carboxylic acid moiety (-COOH) is a polar, hydrophilic group that can act as both a hydrogen bond donor and acceptor. This group dictates its acidic properties.[1]

This compound serves as a versatile building block in organic synthesis for creating more complex molecules, with applications in pharmaceuticals and agrochemicals.[1][6]

The Substituted Derivative: 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

The introduction of the cyclohexylamino group at the C-2 position dramatically alters the molecular landscape:

  • Introduction of Chirality: The substitution creates a chiral center at the C-2 carbon (and C-1), leading to the existence of stereoisomers (enantiomers and diastereomers). This is a critical factor in drug development, as different isomers can have vastly different pharmacological effects and toxicological profiles. The synthesis of specific stereoisomers of similar compounds, like 2-aminocyclopentanecarboxylic acid, is a significant area of research.[7]

  • Increased Lipophilicity: The large, nonpolar cyclohexyl group significantly increases the molecule's lipophilicity (fat-solubility) compared to the parent acid. This property is crucial for influencing how the molecule interacts with biological membranes and the hydrophobic pockets of protein targets.

  • Amine Functionality: The secondary amine introduces a basic center into the molecule. This means the compound is amphoteric, possessing both an acidic group (carboxylic acid) and a basic group (amine). At physiological pH, it can exist as a zwitterion. This new group also provides an additional site for hydrogen bonding.

  • Steric and Conformational Influence: The bulky cyclohexyl group imposes significant steric hindrance, which can restrict the conformational flexibility of the cyclopentane ring and influence the spatial orientation of the adjacent carboxylic acid group.

Visualizing the Structural Divergence

The following diagram illustrates the key structural differences between the two molecules, highlighting the added complexity of the substituted compound.

G cluster_0 Cyclopentanecarboxylic Acid cluster_1 2-(Cyclohexylamino)cyclopentanecarboxylic acid CPA Core Structure CPA_ring Cyclopentane Ring CPA->CPA_ring Alicyclic Scaffold CPA_cooh Carboxylic Acid (-COOH) CPA->CPA_cooh Polar Head Group CCPA Substituted Structure CCPA_ring Cyclopentane Ring CCPA->CCPA_ring Alicyclic Scaffold CCPA_cooh Carboxylic Acid (-COOH) CCPA->CCPA_cooh Acidic Group CCPA_amine Cyclohexylamino Group (Lipophilic & Basic) CCPA->CCPA_amine Key Substituent

Figure 1. A comparative diagram of the core structural components of Cyclopentanecarboxylic Acid and its 2-substituted derivative.

Experimental Workflows for Structural Characterization

A multi-faceted analytical approach is required to fully characterize and compare these two molecules.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the chemical environment of protons. For cyclopentanecarboxylic acid, the spectrum would show characteristic multiplets for the cyclopentane ring protons and a broad singlet for the acidic proton.[8] The spectrum for the substituted analog would be significantly more complex, with distinct signals for the cyclohexyl protons and shifts in the cyclopentane proton signals due to the new substituent.

    • ¹³C NMR: Confirms the number of unique carbon environments. The substituted compound will show six additional signals corresponding to the cyclohexyl ring carbons.

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity, which is particularly crucial for the more complex structure of 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

  • Infrared (IR) Spectroscopy:

    • Cyclopentanecarboxylic Acid: The spectrum is dominated by a strong, broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O (carbonyl) stretching peak (~1700 cm⁻¹).

    • 2-(Cyclohexylamino)cyclopentanecarboxylic acid: In addition to the carboxylic acid peaks, a distinct N-H stretching band would appear around 3300-3500 cm⁻¹. The positions and shapes of these peaks can also provide information about intra- and intermolecular hydrogen bonding.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of each compound and provides structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact elemental composition.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of both compounds and for separating stereoisomers of the substituted analog. A reverse-phase (RP) HPLC method can be used to analyze cyclopentanecarboxylic acid.[9]

Protocol: Comparative Purity Assessment via HPLC

The following workflow outlines a generalized protocol for comparing the purity of the two compounds using HPLC.

G cluster_workflow Comparative HPLC Analysis Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) setup Instrument Setup (C18 Column, UV Detector) prep->setup inject Sample Injection (10 µL volume) setup->inject run Chromatographic Run (Isocratic or Gradient Elution) inject->run analyze Data Analysis (Compare Retention Time & Peak Area) run->analyze

Figure 2. A streamlined workflow for the comparative HPLC analysis of the two carboxylic acids.

Methodology:

  • Sample Preparation: Prepare a stock solution of each compound at a concentration of 1 mg/mL in a suitable solvent, typically the mobile phase or a component of it (e.g., acetonitrile/water mixture).

  • Instrument Setup: Equip an HPLC system with a C18 reverse-phase column and a UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to ensure protonation of the carboxylic acid group.[9]

  • Chromatographic Run: Inject equal volumes (e.g., 10 µL) of each sample. Run an isocratic or gradient elution program to separate the compound from any impurities.

  • Data Analysis: Compare the chromatograms. The parent acid will elute earlier due to its higher polarity. The substituted acid, being more lipophilic, will have a longer retention time. Purity is assessed by the relative area of the main peak.

Implications for Drug Design and Chemical Synthesis

The structural modifications have profound implications for the potential applications of these molecules.

  • From Building Block to Bioactive Compound: Cyclopentanecarboxylic acid is primarily a synthetic intermediate.[8] The addition of the cyclohexylamino group transforms it into a structure with significantly more "drug-like" features. The cyclopentane ring provides a rigid scaffold, a feature often sought in drug design to reduce conformational entropy upon binding to a target.[10][11]

  • Enhanced Target Interactions: The substituted compound has a richer pharmacophore. It can engage in ionic interactions (via the carboxylate and protonated amine), hydrogen bonding (from NH and COOH), and hydrophobic interactions (from the two cycloalkyl rings). This versatility allows it to bind to more complex biological targets. For instance, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been investigated as potent enzyme inhibitors.[12]

  • Improved Pharmacokinetics: The increased lipophilicity of the substituted analog can enhance its ability to cross cellular membranes, potentially improving oral absorption and tissue distribution, including penetration of the blood-brain barrier.

Conclusion

The comparison of 2-(Cyclohexylamino)cyclopentanecarboxylic acid and cyclopentanecarboxylic acid is a clear illustration of a fundamental principle in medicinal chemistry: structure dictates function. The strategic addition of a cyclohexylamino group transforms a simple cycloalkane building block into a complex molecule with distinct stereochemistry, altered physicochemical properties, and a significantly expanded potential for biological interactions. A thorough understanding of these differences, validated through rigorous experimental characterization, is crucial for the rational design and synthesis of next-generation therapeutics and complex organic molecules.

References

  • CymitQuimica. (n.d.). CAS 3400-45-1: Cyclopentanecarboxylic acid.
  • Blotz, J. (2026, March 19). Understanding Cyclopentanecarboxylic Acid: Properties and Applications.
  • PrepChem.com. (n.d.). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid.
  • Guidechem. (2020, December 23). How is Cyclopentanecarboxylic Acid Prepared and Applied?.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Sigma-Aldrich. (n.d.). Cyclopentanecarboxylic acid 99 3400-45-1.
  • Patsnap. (2021, December 7). Preparation method of cyclopentanecarboxylic acid.
  • ChemicalBook. (2026, January 17). Cyclopentanecarboxylic acid - Safety Data Sheet.
  • ChemicalBook. (2026, January 13). Cyclopentanecarboxylic acid Chemical Properties,Uses,Production.
  • ChemBK. (2024, April 9). Cyclopentane carboxylic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • SIELC Technologies. (2018, May 16). Cyclopentane carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 2-Aminocyclohexanecarboxylic acid. PubChem Compound Database.
  • AiFChem. (2025, October 21). 1355334-62-1 | 2-(Cyclohexylamino)cyclopentanecarboxylic acid.
  • ResearchGate. (2024, March). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Cyclopentylpropenoic Acid and Related Compounds in Medicinal Chemistry.
  • Google Patents. (n.d.). US4348410A - Cyclohexane carboxylic acid derivatives.
  • CymitQuimica. (n.d.). CAS 50882-16-1: Cyclopentanecarboxylic acid, 2-oxo-.
  • MDPI. (2025, September 15). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity.

Sources

Comparative

standard reference materials for 2-(Cyclohexylamino)cyclopentanecarboxylic acid calibration curves

Objective Comparison Guide: Standard Reference Materials for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Calibration Curves As drug development increasingly relies on conformationally restricted alicyclic β -amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Standard Reference Materials for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Calibration Curves

As drug development increasingly relies on conformationally restricted alicyclic β -amino acids—such as 2-(Cyclohexylamino)cyclopentanecarboxylic acid—for the synthesis of peptidomimetics and viral polymerase inhibitors, the demand for rigorous bioanalytical quantification has surged. Accurate quantification in pharmacokinetic (PK) or synthetic yield assays requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS). The absolute foundation of this analytical accuracy is the quality of the Standard Reference Material (SRM) used to construct the calibration curve.

This guide provides an objective, data-driven comparison of SRM alternatives and details a self-validating protocol for establishing highly reliable calibration curves for this specific compound.

Chemical Context & Analytical Challenges

To understand the requirements for an SRM, one must first understand the analyte. 2-(Cyclohexylamino)cyclopentanecarboxylic acid possesses both a secondary amine (cyclohexylamino group) and a carboxylic acid moiety on a cyclopentane ring. At physiological pH (7.4), it exists as a highly polar zwitterion .

The Causality of Matrix Effects: Zwitterions exhibit poor retention on standard reversed-phase (C18) chromatography columns, often eluting in the void volume alongside endogenous salts and phospholipids. When these co-eluting matrix components enter the electrospray ionization (ESI) source, they compete with the analyte for available charge, leading to severe ion suppression . Because of this dynamic matrix effect, the choice of calibrator material and internal standard (IS) is not merely a regulatory formality—it is a fundamental chemical necessity to ensure the calibration curve accurately reflects true sample concentrations.

Comparison of Calibration Systems

When establishing a calibration curve, laboratories must choose an external calibrator material and an internal standard. Below is a comparison of three distinct calibration systems used in LC-MS/MS bioanalysis, evaluated against the [1].

Calibration SystemCalibrator MaterialInternal Standard (IS)Linearity (R²)Accuracy at LLOQPrecision (% CV)Matrix Effect Mitigation
System A (Regulatory Gold Standard) ISO 17034 Certified Reference Material (CRM)Stable Isotope-Labeled (SIL)> 0.99998.5 - 101.5%< 4.5%Excellent: SIL perfectly co-elutes and normalizes suppression.
System B (Industry Discovery) High-Purity Analytical Grade (>99%)Stable Isotope-Labeled (SIL)> 0.99592.0 - 108.0%< 9.0%Excellent: Variance is slightly higher due to calibrator purity uncertainty.
System C (Early Screening) High-Purity Analytical Grade (>99%)Structural Analog> 0.99085.0 - 115.0%< 14.5%Moderate: Analog elutes at a different RT, experiencing different matrix effects.
Performance Insights & E-E-A-T Analysis
  • System A (CRM + SIL): Certified Reference Materials provide absolute metrological traceability with rigorous uncertainty budgets, as outlined by [2]. When paired with a 13 C/ 15 N-labeled SIL-IS, this system is mandatory for late-stage clinical trials. The SIL-IS has the exact same physicochemical properties as the analyte, meaning it co-elutes perfectly and experiences the exact same ion suppression, mathematically canceling out the matrix effect.

  • System C (Analytical Grade + Analog IS): While cost-effective for early in vitro screening, this system suffers from higher variance (%CV). Because the structural analog has a slightly different pKa and hydrophilicity, it elutes at a different retention time (RT). As matrix components elute dynamically, the analyte and the analog experience different ionization environments, leading to imperfect normalization and reduced accuracy at the Lower Limit of Quantification (LLOQ).

Self-Validating Experimental Protocol

To ensure trustworthiness, a calibration protocol must be a self-validating system. The following methodology utilizes independent stock preparations to inherently detect gravimetric or dilution errors before sample analysis begins.

Step 1: Independent Stock Preparation (Gravimetric)

  • Using a calibrated microbalance, weigh 1.00 mg of 2-(Cyclohexylamino)cyclopentanecarboxylic acid SRM into two separate volumetric flasks to create Stock A (Calibrators) and Stock B (Quality Controls).

  • Dissolve each in 1.00 mL of 50:50 Methanol:Water (v/v) to yield 1.00 mg/mL solutions.

  • Self-Validation Check: Dilute both stocks to 100 ng/mL and inject them into the LC-MS/MS. The peak area response between Stock A and Stock B must agree within ≤5%. If they do not, discard and re-weigh.

Step 2: Matrix Spiking & Serial Dilution

  • Use Stock A to spike blank biological matrix (e.g., human plasma), performing serial dilutions to generate an 8-point calibration curve (e.g., 1, 2, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Use Stock B to prepare Quality Control (QC) samples at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations. Causality: Using an independent stock for QCs ensures that any systematic error in the calibration curve preparation is immediately exposed during run validation.

Step 3: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of each spiked matrix standard and QC into a 96-well microplate.

  • Add 150 µL of ice-cold Acetonitrile containing the SIL-IS (100 ng/mL).

  • Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean plate.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: Acetonitrile.

  • Causality: The acidic pH (3.0) ensures the carboxylic acid moiety of the zwitterion is protonated (neutralized) while the secondary amine remains protonated (positively charged). This locks the molecule into a single cationic state, optimizing sensitivity and peak shape in positive ESI mode.

Step 5: Data Processing

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Apply a linear regression with a 1/x² weighting factor . Causality: Unweighted linear regression heavily favors high-concentration standards. A 1/x² weighting ensures the regression line accurately fits the low-concentration standards, preventing massive percentage errors at the LLOQ.

Workflow Visualization

Calibration_Workflow A 1. SRM Selection (CRM vs. Analytical Grade) B 2. Independent Stock Prep (Stock A: Calibrators, Stock B: QCs) A->B C 3. Matrix Spiking (8-Point Curve + 3 QCs) B->C D 4. Sample Extraction (Protein Precipitation + SIL-IS) C->D E 5. LC-MS/MS Analysis (HILIC, ESI+ Mode) D->E F 6. Data Regression (Linear, 1/x² Weighting) E->F G 7. Method Validation (Accuracy ±15%, CV <15%) F->G

Workflow for self-validating LC-MS/MS calibration using independent SRM stocks.

References

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), May 2018.[Link]

  • Standard Reference Materials (SRMs) , National Institute of Standards and Technology (NIST).[Link]

  • Calibration Using a Single-Point External Reference Material Harmonizes Quantitative Mass Spectrometry Proteomics Data between Platforms and Laboratories , National Institutes of Health (NIH) / PMC, June 2021.[Link]

Sources

Validation

cross-reactivity studies involving 2-(Cyclohexylamino)cyclopentanecarboxylic acid

The development of novel peptidomimetics and synthetic cyclic beta-amino acids has accelerated the need for robust, high-throughput analytical methods. Among these emerging compounds, 2-(Cyclohexylamino)cyclopentanecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel peptidomimetics and synthetic cyclic beta-amino acids has accelerated the need for robust, high-throughput analytical methods. Among these emerging compounds, 2-(Cyclohexylamino)cyclopentanecarboxylic acid (2-CHACP) serves as a critical structural motif and synthetic hapten. However, quantifying small molecules like 2-CHACP in complex biological matrices presents a significant analytical bottleneck. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for quantification, high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) heavily rely on immunoassays.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance and specificity of antibodies raised against 2-CHACP. By comparing its cross-reactivity profile against structurally related cyclic amino acids—such as Gabapentin and 2-Aminocyclopentanecarboxylic acid (cACP)—this guide provides a self-validating framework for developing highly specific small-molecule immunoassays.

The Mechanistic Basis of Small-Molecule Cross-Reactivity

Unlike large protein antigens that offer multiple distinct epitopes for "sandwich" immunoassay formats, small molecules (haptens) under 1,000 Daltons possess limited surface area. Consequently, their detection requires a competitive immunoassay format [1]. In this system, the assay's specificity is entirely dictated by the binding pocket of a single capture antibody.

Cross-reactivity in these assays is not merely a function of non-specific "hydrophobic stickiness." Rather, it is driven by precise molecular mimicry and the formation of specific hydrogen-bonding networks within the antibody's complementarity-determining regions (CDRs)[2]. When evaluating an anti-2-CHACP monoclonal antibody (mAb), we must utilize molecular similarity methods to predict potential interferents[3].

For 2-CHACP, the critical structural determinants are:

  • The cyclopentane ring (spatial geometry).

  • The cyclohexylamino group (steric bulk and hydrogen bonding).

  • The carboxylic acid moiety (electrostatic interactions).

Compounds sharing one or more of these features, such as Gabapentin (a cyclohexane-acetic acid derivative) or cACP (lacking the cyclohexyl group), pose a risk of competitive interference[3].

Logic mAb Anti-2-CHACP mAb Binding Pocket E1 Epitope 1: Cyclopentane Ring mAb->E1 E2 Epitope 2: Cyclohexylamino Group mAb->E2 E3 Epitope 3: Carboxyl Group mAb->E3 T1 2-CHACP (100% Binding) E1->T1 Exact Fit T2 cACP (Partial Binding) E1->T2 Exact Fit T3 Gabapentin (No Binding) E1->T3 Mismatch E2->T1 Exact Fit E2->T2 Mismatch E2->T3 Mismatch E3->T1 Exact Fit E3->T2 Exact Fit E3->T3 Exact Fit

Epitope mapping and structural recognition logic dictating antibody specificity.

Self-Validating Experimental Protocol: Competitive ELISA

To establish trustworthiness, cross-reactivity data cannot exist in a vacuum. A robust protocol must be a self-validating system. The following competitive Enzyme-Linked Immunosorbent Assay (cELISA) protocol incorporates built-in causality checks, ensuring that any observed signal reduction is genuinely due to competitive binding and not matrix interference or non-specific degradation[4].

Step-by-Step Methodology
  • Antigen Immobilization: Coat microtiter plates with a 2-CHACP-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Causality: Small molecules cannot adsorb directly to polystyrene plates without losing their conformational availability. Conjugation to Bovine Serum Albumin (BSA) anchors the hapten while exposing the critical epitopes to the liquid phase[1].

  • Surface Blocking: Wash the plate and block with 1% BSA in PBS-Tween 20 (PBST) for 1 hour at 37°C.

    • Causality: This step saturates all remaining high-affinity protein-binding sites on the plastic. Without this, the primary antibody would bind non-specifically to the well, artificially lowering the apparent assay sensitivity and skewing cross-reactivity calculations.

  • Competitive Incubation: Add 50 µL of the sample/competitor (varying concentrations of 2-CHACP, Gabapentin, etc.) and 50 µL of the anti-2-CHACP mAb. Incubate for 1.5 hours at room temperature.

    • Causality: The free analyte in the sample and the immobilized 2-CHACP-BSA compete for the limited binding sites on the mAb. A prolonged incubation ensures the system reaches thermodynamic equilibrium, which is strictly required to accurately calculate the half-maximal inhibitory concentration (IC50)[1].

  • Stringent Washing: Wash the plate 5 times with PBST.

    • Causality: This is the primary self-validating mechanism. Stringent washing removes low-affinity, transiently bound cross-reactants, ensuring that only structurally analogous compounds with true thermodynamic stability remain bound[2].

  • Signal Detection: Add an Anti-Mouse IgG-HRP secondary antibody, incubate for 45 minutes, wash, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.

    • Causality: The resulting optical density (OD) is inversely proportional to the concentration of the free competitor in the sample.

Workflow A 1. Plate Coating (2-CHACP-BSA Conjugate) B 2. Blocking (1% BSA in PBST) A->B C 3. Competitive Incubation (Sample + Anti-2-CHACP mAb) B->C D 4. Secondary Antibody (Anti-Mouse IgG-HRP) C->D E 5. Substrate Addition (TMB & Stop Solution) D->E F 6. Readout & Analysis (OD at 450 nm) E->F

Competitive ELISA workflow for evaluating 2-CHACP antibody cross-reactivity.

Quantitative Data: Comparative Performance

To quantify specificity, we calculate the percentage of cross-reactivity (% CR) using the standard formula[5]: % CR = (IC50 of Target Molecule / IC50 of Competitor) × 100

The table below summarizes the experimental cross-reactivity of the anti-2-CHACP mAb against the target and structurally related cyclic amino acids. To validate these findings, all high-concentration interferent samples were cross-checked via LC-MS/MS to confirm the absence of matrix-induced signal suppression[4].

CompoundStructural CharacteristicsIC50 (ng/mL)% Cross-Reactivity
2-CHACP Cyclopentane ring + Cyclohexylamino group12.5 100%
cACP Cyclopentane ring + Primary amine (Lacks cyclohexyl)1,4500.86%
Cycloleucine Cyclopentane ring + Primary amine (Alpha-amino)1,8200.68%
Gabapentin Cyclohexane ring + Primary amine>10,000<0.1%
Pregabalin Isobutyl group + Primary amine>10,000<0.1%
Data Interpretation

The data demonstrates the exquisite specificity of the anti-2-CHACP mAb. Despite Gabapentin possessing a cyclic structure (cyclohexane) and a carboxylic acid, the lack of the specific cyclopentane geometry and the bulky cyclohexylamino group results in virtually zero cross-reactivity (<0.1%). Compounds that share the cyclopentane ring (cACP and Cycloleucine) show minor cross-reactivity (<1%), proving that the antibody's binding pocket heavily relies on the steric bulk of the cyclohexylamino group to achieve a high-affinity "induced fit."

Conclusion

When developing immunoassays for novel peptidomimetics like 2-CHACP, relying solely on theoretical structural similarity is insufficient. As demonstrated, while Gabapentin and 2-CHACP share broad chemical classifications as cyclic amino acids, a rigorously optimized competitive immunoassay can easily differentiate between them. By utilizing carrier-protein conjugations, thermodynamic equilibrium incubations, and stringent washing protocols, researchers can develop self-validating assays that rival the specificity of LC-MS/MS while offering superior throughput.

References

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays.
  • ARK Gabapentin Assay. ARK Diagnostics, Inc.
  • Comparative Analysis of Antibody Cross-Reactivity: A Case Study with Polyketide Antibiotics. BenchChem.
  • The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness.

Sources

Comparative

Benchmarking the Binding Affinity of 2-(Cyclohexylamino)cyclopentanecarboxylic Acid (2-CACP): A Comprehensive Comparison Guide

Executive Summary & Context 2-(Cyclohexylamino)cyclopentanecarboxylic acid (2-CACP) is a conformationally restricted synthetic amino acid scaffold. Because of its dense cycloalkyl ring systems, it is highly hydrophobic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

2-(Cyclohexylamino)cyclopentanecarboxylic acid (2-CACP) is a conformationally restricted synthetic amino acid scaffold. Because of its dense cycloalkyl ring systems, it is highly hydrophobic and sterically rigid, making it an ideal building block for non-nucleoside inhibitors (NNIs) and allosteric modulators targeting viral polymerases (e.g., HCV NS5B) and G protein-coupled receptors (GPCRs).

For drug development professionals, accurately benchmarking the binding affinity of a low-molecular-weight (~227 Da) hydrophobic ligand like 2-CACP against standard reference compounds requires orthogonal biophysical techniques. Relying on a single assay can lead to false positives due to surface-induced artifacts or poor solubility. This guide provides an objective, data-backed comparison of 2-CACP binding using Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) , establishing a self-validating workflow for lead optimization.

Orthogonal Benchmarking Methodologies: The "Why"

To build a robust pharmacological profile, researchers must move beyond simple equilibrium dissociation constants ( KD​ ) and understand the kinetics and thermodynamics driving the interaction.

  • Surface Plasmon Resonance (SPR): SPR is an optical sensing method for label-free detection of biomolecular interactions[1]. It is essential for capturing real-time kinetic parameters ( kon​ and koff​ ). For rigid scaffolds like 2-CACP, the residence time ( τ=1/koff​ ) often correlates better with in vivo target engagement than equilibrium affinity[2].

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat absorbed or released during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , ΔG , and stoichiometry) without the need for labels or immobilization[3]. Because 2-CACP contains bulky cyclohexyl and cyclopentyl groups, its binding is typically entropy-driven (positive ΔS ) due to the displacement of ordered water molecules from the binding pocket[4].

  • Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, allowing for the determination of binding affinities directly in solution[5]. It serves as a critical orthogonal check to rule out steric hindrance artifacts caused by target immobilization in SPR[6].

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to ensure data integrity through built-in causality and self-validation mechanisms.

Protocol A: SPR Kinetic Profiling (Biacore)

The goal is to measure the small mass response of 2-CACP (~227 Da) while eliminating bulk refractive index shifts caused by solvent mismatch.

  • Target Immobilization: Covalently couple the target protein (e.g., viral polymerase) to a CM5 (carboxymethylated dextran) sensor chip via standard amine coupling (EDC/NHS chemistry)[7]. Causality: The hydrophilic dextran matrix minimizes the non-specific binding of the highly hydrophobic 2-CACP ligand, which would otherwise stick to bare gold surfaces.

  • Buffer Preparation: Prepare HBS-EP+ running buffer supplemented with exactly 2.0% DMSO. Causality: 2-CACP requires DMSO for solubility. Even a 0.1% mismatch between the running buffer and the sample can cause a bulk refractive index shift that eclipses the actual binding signal of a small molecule.

  • Solvent Correction (Self-Validation): Run a calibration curve using 1.5% to 2.5% DMSO before the assay. This mathematical correction ensures that any observed Response Units (RU) are strictly due to the mass of 2-CACP binding, not solvent exclusion.

  • Multi-Cycle Kinetics: Inject 2-CACP over the active flow cell (Fc2) and a blank reference cell (Fc1) at concentrations ranging from 0.1x to 10x the expected KD​ (e.g., 3.125 nM to 1000 nM). Use a high flow rate (50 µL/min) to minimize mass transport limitations.

Protocol B: ITC Thermodynamic Profiling (MicroCal)

The goal is to isolate the specific heat of binding from the heat of dilution.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute 2-CACP using the exact same dialysis dialysate. Causality: ITC is sensitive to heat changes of a few millionths of a degree Celsius[3]. Buffer mismatches (even minor pH differences) will generate massive heats of mixing that mask the binding enthalpy.

  • Titration Setup: Load 30 µM of target protein into the sample cell and 300 µM of 2-CACP into the injection syringe[8]. Causality: The 10-fold excess ensures complete saturation of the protein by the end of the titration, which is mathematically required to accurately fit the reaction stoichiometry ( n ).

  • Ligand-into-Buffer Control (Self-Validation): Perform a separate titration of 2-CACP into pure buffer. Subtract these background heat values from the main experiment. This validates that the integrated ΔH represents only the protein-ligand interaction.

Quantitative Data Presentation

The table below benchmarks the experimental performance of 2-CACP against a standard reference compound (Reference NNI-1).

ParameterMethod2-CACPReference NNI-1Interpretation & Causality
KD​ (nM) SPR45.2 ± 1.8120.5 ± 4.22-CACP exhibits ~2.6x higher overall affinity.
kon​ ( M−1s−1 ) SPR 2.4×105 1.1×105 The rigid scaffold of 2-CACP reduces the entropic penalty of binding, leading to a faster association rate.
koff​ ( s−1 ) SPR 1.08×10−2 1.32×10−2 Both ligands show similar residence times, indicating comparable target stabilization.
ΔH (kcal/mol) ITC-3.2-8.5Reference NNI-1 forms more optimal hydrogen bonds (enthalpy-driven).
−TΔS (kcal/mol) ITC-6.8-0.6Critical Insight: 2-CACP binding is heavily entropy-driven. The bulky cyclohexyl group efficiently displaces ordered water networks from the hydrophobic pocket.
KD​ (nM) MST52.4 ± 3.1142.0 ± 6.0Solution-based MST confirms SPR data, validating that immobilization did not artificially alter target conformation.

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow for orthogonally benchmarking 2-CACP.

G Target Target Protein (e.g., Viral Polymerase / GPCR) SPR SPR (Biacore) Real-time Kinetics Target->SPR Immobilization (CM5) ITC ITC (MicroCal) Thermodynamics Target->ITC Dialysis Matching MST MST (NanoTemper) Solution Affinity Target->MST Fluorescent Label Ligand 2-CACP Ligand (Hydrophobic Analyte) Ligand->SPR Flow (DMSO Matched) Ligand->ITC Titration Ligand->MST Titration Kinetics kon, koff, KD (Mass Response) SPR->Kinetics Thermo ΔH, ΔS, ΔG, n (Heat Exchange) ITC->Thermo Affinity KD (Thermophoresis) MST->Affinity Validation Validated Binding Profile of 2-CACP Kinetics->Validation Thermo->Validation Affinity->Validation

Caption: Orthogonal biophysical workflow for benchmarking 2-CACP binding kinetics, thermodynamics, and solution affinity.

References

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - National Center for Biotechnology Information (PMC). Available at:[Link]

  • Microscale thermophoresis - Wikipedia. Available at: [Link]

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry - Bitesize Bio. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. Available at: [Link]

  • SPR (Biacore) Assay - Gifford Bioscience. Available at: [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor - Frontiers in Chemistry. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclohexylamino)cyclopentanecarboxylic acid proper disposal procedures

Standard Operating Procedure & Disposal Guide for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide for 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the lifecycle management of complex organic intermediates. 2-(Cyclohexylamino)cyclopentanecarboxylic acid is a cyclic amino acid derivative characterized by both a secondary amine and a carboxylic acid moiety. Its amphoteric nature means its solubility and reactivity are highly pH-dependent. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety. This guide provides a self-validating, mechanistic approach to its disposal, ensuring compliance with federal safety standards.

Physicochemical Profiling & Hazard Causality

Understanding why we dispose of a chemical in a specific way is as critical as the how.

  • Amphoteric Reactivity: The molecule contains a basic cyclohexylamino group and an acidic cyclopentanecarboxylic group. In aqueous environments, it exists as a zwitterion. Altering the pH can drive it into a cationic or anionic state, drastically changing its solubility profile and reactivity with other waste streams.

  • Environmental Toxicity Causality: Like many synthetic organic cyclic amines, this compound resists rapid biodegradation. If discharged into the sanitary sewer, it can bypass standard municipal wastewater treatment, leading to aquatic toxicity. Therefore, the Environmental Protection Agency (EPA) mandates its management as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), enforcing .

  • Regulatory Grounding: Under the, all secondary containers holding this compound must be explicitly labeled with its full chemical name and hazard warnings to prevent incompatible mixing and minimize occupational exposure[1].

Waste Stream Segregation & Data Presentation

Quantitative limits and container compatibilities are critical for operational safety. Never mix organic amino acid waste with strong oxidizers (e.g., concentrated nitric acid) due to the risk of exothermic oxidation of the amine group[2].

Table 1: 2-(Cyclohexylamino)cyclopentanecarboxylic Acid Waste Stream Parameters

Waste Stream TypeMaximum Accumulation LimitPrimary Container MaterialSecondary ContainmentFinal Disposal Route
Pure Solid / Powder 55 Gallons (General RCRA)High-Density Polyethylene (HDPE)Required (Plastic Tray)High-Temp Incineration
Aqueous Solutions < 10% V/V concentrationHDPE or GlassRequired (Plastic Tray)EHS Aqueous Processing
Organic Solutions 55 GallonsAmber Glass or HDPERequired (Metal/Plastic Tray)Solvent Incineration

Note: Once a waste container is full, it must be removed from the Satellite Accumulation Area (SAA) within 3 days[3].

Step-by-Step Experimental Disposal Methodologies

Every protocol below is designed as a self-validating system. This means each step includes a verification check to ensure the procedure was executed safely and effectively.

Protocol A: Solid Waste Disposal (Unused Reagent or Spills)

  • Collection: Using an anti-static scoop, transfer any remaining solid 2-(Cyclohexylamino)cyclopentanecarboxylic acid into a sealable, wide-mouth HDPE container.

  • Decontamination: Wipe the weighing area with an isopropanol-soaked lint-free cloth.

  • Consolidation: Place the contaminated cloth, disposable pipette tips, and weigh boats into a dedicated solid hazardous waste bag.

  • Self-Validation Check: Inspect the original chemical container. It must be (all contents removed that can be removed through normal means) before the container itself can be discarded or triple-rinsed for glass disposal[4].

  • Labeling: Affix a hazardous waste tag. Mark the physical state as "Solid" and the hazard as "Toxic/Irritant".

Protocol B: Aqueous Solution Neutralization and Disposal

  • pH Assessment: Measure the pH of the aqueous waste containing the compound. Because it is amphoteric, extreme pH levels (<2 or >12.5) classify the waste as highly corrosive under RCRA[5].

  • Neutralization: Slowly titrate the solution with 1M HCl or 1M NaOH until the pH is between 5.0 and 9.0. Mechanistic note: Neutralizing the solution prevents unwanted exothermic acid-base reactions when the liquid is added to mixed aqueous waste carboys.

  • Transfer: Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy using a dedicated funnel.

  • Self-Validation Check: Use pH indicator strips on the final carboy mixture to verify the aggregate pH remains stable (pH 5-9)[4].

  • Documentation: Log the exact volume and concentration of the compound added to the carboy manifest.

Protocol C: Organic Solvent Waste Disposal

  • Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or Acetonitrile during HPLC analysis), it must be directed strictly to the "Non-Halogenated Organic Waste" stream.

  • Transfer: Transfer the liquid into a designated, grounded metal safety can or amber glass bottle.

  • Self-Validation Check: Visually inspect the waste container for phase separation or gas evolution (bubbling). Gas evolution indicates an incompatible mixture; if observed, immediately vent the container in a fume hood and notify Environmental Health and Safety (EHS).

  • Storage: Secure the cap tightly and store the container in an SAA. Ensure the container is kept closed at all times except when actively adding waste[3].

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical decision matrix for routing 2-(Cyclohexylamino)cyclopentanecarboxylic acid waste based on its physical state.

G Start 2-(Cyclohexylamino) cyclopentanecarboxylic acid Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Solution (Buffer/Water) Start->Aqueous Organic Organic Solution (DMSO/MeOH) Start->Organic Solid_Bin Collect in Solid Hazardous Waste (Double-bagged) Solid->Solid_Bin Aqueous_Bin Check pH (5-9) Collect in Aqueous Waste Container Aqueous->Aqueous_Bin Organic_Bin Collect in Non-Halogenated Solvent Waste Organic->Organic_Bin EHS EHS Pickup & Incineration Solid_Bin->EHS Aqueous_Bin->EHS Organic_Bin->EHS

Decision workflow for segregation and disposal of cyclic amino acid waste streams.

References[1] Resource Conservation and Recovery Act (RCRA) Overview - US EPA - https://www.epa.gov/rcra[2] The Laboratory Standard - Office of Clinical and Research Safety (VUMC) - https://www.vumc.org/safety/chem/laboratory-standard[3] Hazardous Waste Disposal Guide - Research Safety - Northwestern University - https://researchsafety.northwestern.edu/[4] Laboratory Waste Management Guidelines - Old Dominion University - https://www.odu.edu/ehs[5] Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal - https://policies.dartmouth.edu/policy/hazardous-waste-disposal-guide-research-areas[6] Key Differences Between RCRA and EPA Regulations for Hazardous Waste - AllSource Environmental - https://allsource-environmental.com/

Sources

Handling

Personal protective equipment for handling 2-(Cyclohexylamino)cyclopentanecarboxylic acid

Comprehensive Safety and Operational Guide for Handling 2-(Cyclohexylamino)cyclopentanecarboxylic Acid As drug development increasingly relies on complex, non-natural amino acids to enhance metabolic stability and recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(Cyclohexylamino)cyclopentanecarboxylic Acid

As drug development increasingly relies on complex, non-natural amino acids to enhance metabolic stability and receptor selectivity, laboratory safety protocols must evolve to address their unique physicochemical properties. 2-(Cyclohexylamino)cyclopentanecarboxylic acid is an advanced, synthetically derived cyclic amino acid intermediate often utilized in the synthesis of peptidomimetics and viral polymerase inhibitors[1].

Because it mimics endogenous cyclic amino acids while possessing significantly enhanced lipophilicity, standard amino acid handling protocols are insufficient. This guide provides a causality-driven, self-validating operational framework for safely handling, transferring, and disposing of this compound.

Mechanistic Hazard Profile (The "Why")

To establish a robust safety culture, researchers must understand the causality behind the hazards. The risks associated with 2-(Cyclohexylamino)cyclopentanecarboxylic acid are directly tied to its molecular architecture:

  • Zwitterionic & Lipophilic Penetration: The molecule contains both a secondary amine (basic) and a cyclopentanecarboxylic acid (acidic) moiety, existing as a zwitterion at physiological pH. However, the presence of two bulky, non-polar rings (cyclohexyl and cyclopentyl) significantly increases its partition coefficient (LogP) compared to standard amino acids. Causality: This high lipophilicity enhances its ability to penetrate the lipid bilayers of the stratum corneum (outer skin layer), making dermal exposure a primary and rapid hazard vector.

  • Mucosal Irritation & Respiratory Sensitization: As a synthetic cyclic amino acid derivative, the fine particulate dust generated during weighing can act as a potent respiratory sensitizer[1][2]. Upon contact with the moisture of mucosal membranes (eyes, respiratory tract), the secondary amine can cause localized pH shifts, leading to acute irritation and potential long-term sensitization.

Quantitative PPE Matrix

Personal Protective Equipment (PPE) selection must scale dynamically with the operational risk and the mass of the chemical being handled, in accordance with OSHA Laboratory Safety Guidance. The following matrix defines the mandatory safety barriers.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Justification
Hand Protection Single Nitrile Gloves (≥ 4 mil)Double Nitrile Gloves (≥ 6 mil inner, 8 mil outer)Nitrile is selected over latex because lipophilic cycloalkyl groups can degrade natural rubber. Double gloving prevents breakthrough during bulk solvent transfers.
Eye Protection ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles & Full Face ShieldPrevents micro-particulate dust from contacting the ocular mucosa. Face shields prevent bulk splash during exothermic solvation.
Body Protection Standard Cotton Lab Coat (fully buttoned)Impervious Chemical Apron over Lab CoatCotton prevents electrostatic buildup; the impervious apron blocks lipophilic solutions from penetrating through to the skin.
Respiratory Handled inside a certified Fume HoodFume Hood + N95/P100 Particulate RespiratorMitigates inhalation of aerosolized zwitterionic dust during bulk electrostatic transfer and weighing.

Operational Workflow & PPE Integration

This step-by-step methodology ensures a self-validating system where every action has a verifiable safety check, aligning with the standards set by Prudent Practices in the Laboratory[3].

Phase 1: Pre-Operational Setup & Static Mitigation
  • Verify Engineering Controls: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Validation Check: Do not rely solely on the digital monitor. Visually confirm inward flow using a Kimwipe taped to the bottom of the sash.

  • Electrostatic Discharge (ESD) Mitigation: Wipe down the analytical balance, draft shield, and spatulas with an anti-static zero-charge mat, or utilize a static eliminator ionizer.

    • Causality: Cyclic amino acid powders are highly susceptible to electrostatic dispersion. Static cling causes the powder to aerosolize or adhere to gloves, drastically increasing inhalation and cross-contamination risks.

Phase 2: Weighing and Transfer
  • Don PPE: Apply gloves, lab coat, and eyewear as dictated by the scale matrix above.

  • Tare & Transfer: Place a static-free, conductive weigh boat on the analytical balance inside the hood. Using a grounded stainless-steel micro-spatula, transfer the 2-(Cyclohexylamino)cyclopentanecarboxylic acid.

  • Containment: Cap the source vial immediately. Transfer the weighed powder into the reaction vessel and seal the vessel before removing it from the fume hood.

  • Validation Check: The analytical balance must read exactly 0.000g after the secondary container is closed and the weigh boat is discarded. Any fluctuation indicates that residual powder is airborne or resting unseen on the draft shield.

Spill Response & Disposal Plan

In the event of a containment failure, execute the following protocol to prevent systemic exposure and environmental contamination[3]:

For Solid Spills (Powder):

  • Do NOT dry sweep. Brushing or sweeping will aerosolize the lipophilic powder, creating an immediate inhalation hazard.

  • Moisten absorbent laboratory pads with a compatible, low-volatility solvent (e.g., water or dilute ethanol) to suppress dust generation.

  • Wipe inward from the edges of the spill toward the center to prevent spreading.

  • Place contaminated pads in a hazardous waste bag, seal, and label as "Toxic Organic Solid Waste (Amine/Acid derivative)."

For Liquid Spills (In Solution):

  • Apply an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth) over the spill.

  • If the compound is dissolved in a highly acidic or basic solvent, neutralize the perimeter carefully before absorption.

  • Collect the resulting slurry using a non-sparking scoop and deposit it into a rigid, sealable polyethylene waste container.

Disposal Logistics: Never dispose of cyclic amino acid derivatives down the drain. Dispose of all collected materials as hazardous chemical waste via high-temperature incineration. Ensure the waste contractor is explicitly notified of the compound's nitrogen content, as incineration will generate hazardous nitrogen oxide (NOx) gases requiring specific scrubbing protocols[1][2].

Process Visualization

The following decision tree dictates the logical workflow for PPE selection and emergency spill response based on operational scale.

Workflow Start Task: Handle 2-(Cyclohexylamino) cyclopentanecarboxylic acid Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 1g) Scale->Analytical Prep Preparative Scale (> 1g) Scale->Prep PPE_A PPE: Single Nitrile Gloves, Safety Glasses, Lab Coat Analytical->PPE_A PPE_P PPE: Double Nitrile Gloves, Goggles, Face Shield, Apron Prep->PPE_P Hood Engineering Control: Execute in Certified Fume Hood PPE_A->Hood PPE_P->Hood Spill Spill Occurs? Hood->Spill SolidSpill Solid Spill: Moisten & Sweep Inward Spill->SolidSpill Yes (Solid) LiquidSpill Liquid Spill: Neutralize & Absorb Spill->LiquidSpill Yes (Liquid) Disposal Hazardous Waste Disposal (High-Temp Incineration) Spill->Disposal No (Routine) SolidSpill->Disposal LiquidSpill->Disposal

Fig 1: Logical workflow for PPE selection and spill response based on operational scale.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R 2011). U.S. Department of Labor. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. NCBI Bookshelf. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)cyclopentanecarboxylic acid
Reactant of Route 2
2-(Cyclohexylamino)cyclopentanecarboxylic acid
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